molecular formula C6H11NO3 B2746127 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid CAS No. 1373923-02-4

2-(3-(Aminomethyl)oxetan-3-yl)acetic acid

Cat. No.: B2746127
CAS No.: 1373923-02-4
M. Wt: 145.158
InChI Key: ZAMHPFVFKDSPMW-UHFFFAOYSA-N
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Description

2-(3-(Aminomethyl)oxetan-3-yl)acetic acid is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.158. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(aminomethyl)oxetan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-2-6(1-5(8)9)3-10-4-6/h1-4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMHPFVFKDSPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-(Aminomethyl)oxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rising Prominence of the Oxetane Motif in Modern Drug Discovery

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led medicinal chemists to explore beyond the traditional boundaries of molecular design. In this context, strained ring systems have emerged as a compelling strategy to modulate the physicochemical and biological properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique ability to confer improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformation of parent molecules.[1][2][3] This guide focuses on a specific exemplar of this class, 2-(3-(aminomethyl)oxetan-3-yl)acetic acid, a fascinating zwitterionic molecule that embodies the potential of oxetane-based scaffolds in the design of next-generation therapeutics. By dissecting its predicted physicochemical properties and outlining robust methodologies for its synthesis and characterization, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to unlock the potential of this and related oxetane-containing compounds.

Molecular Structure and Inherent Physicochemical Characteristics

2-(3-(Aminomethyl)oxetan-3-yl)acetic acid (CAS Number: 1373923-02-4) is a non-proteinogenic amino acid characterized by a unique 3,3-disubstituted oxetane core.[4] Its structure, presented below, reveals the presence of both a primary aminomethyl group and a carboxylic acid moiety, rendering it a zwitterionic compound at physiological pH.

Caption: 2D representation of 2-(3-(aminomethyl)oxetan-3-yl)acetic acid.

The inherent strain of the oxetane ring, with a puckering angle of approximately 8.7°, and the presence of the oxygen heteroatom significantly influence the molecule's properties.[5] The oxygen lone pairs are highly accessible, making the oxetane a potent hydrogen bond acceptor, a feature that can be strategically employed in drug design to enhance interactions with biological targets.[1]

Predicted Physicochemical Parameters

While extensive experimental data for this specific molecule is not publicly available, its physicochemical properties can be reliably predicted based on its structural features and the well-documented behavior of analogous compounds.

PropertyPredicted Value/CharacteristicRationale and Key Considerations
Molecular Formula C₆H₁₁NO₃-
Molecular Weight 145.16 g/mol [4][6]
pKa₁ (Carboxylic Acid) ~2.5 - 3.5The electron-withdrawing nature of the adjacent oxetane ring is expected to increase the acidity of the carboxylic acid group compared to a simple alkyl carboxylic acid.
pKa₂ (Ammonium) ~9.0 - 10.0The primary amine's basicity is influenced by the oxetane moiety. The precise pKa will depend on the interplay of inductive effects and the local chemical environment.
Isoelectric Point (pI) ~5.7 - 6.7Calculated as the average of pKa₁ and pKa₂. This is the pH at which the molecule carries no net electrical charge.[7]
logP (Octanol-Water Partition Coefficient) -2.0 to -1.0The zwitterionic nature at neutral pH and the presence of the polar oxetane ring and ionizable groups suggest low lipophilicity and high hydrophilicity.[8]
Aqueous Solubility HighThe zwitterionic character and the hydrogen bonding capacity of the oxetane, amino, and carboxyl groups are expected to result in excellent solubility in aqueous media.[3]

Strategic Synthesis of 2-(3-(Aminomethyl)oxetan-3-yl)acetic Acid

The synthesis of 3,3-disubstituted oxetanes often presents unique challenges due to the strained nature of the ring. However, several robust synthetic strategies have been developed that can be adapted for the preparation of the target molecule.[9][10] The following proposed synthetic route leverages commercially available starting materials and employs well-established chemical transformations.

Synthesis_Pathway start Oxetan-3-one intermediate1 3-Cyano-3-hydroxyoxetane start->intermediate1 1. TMSCN, ZnI₂ intermediate2 Oxetane-3,3-dicarbonitrile intermediate1->intermediate2 2. KCN, H₂O intermediate3 3-(Aminomethyl)oxetane-3-carbonitrile intermediate2->intermediate3 3. H₂, Raney Ni, NH₃ intermediate4 Methyl 2-(3-(aminomethyl)oxetan-3-yl)acetate intermediate3->intermediate4 4. HCl, MeOH, then H₂O product 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid intermediate4->product 5. LiOH, H₂O/THF

Caption: Proposed synthetic pathway for the target molecule.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 3-Cyano-3-hydroxyoxetane

  • To a solution of oxetan-3-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add zinc iodide (0.1 eq).

  • Slowly add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Oxetane-3,3-dicarbonitrile

  • Dissolve the crude 3-cyano-3-hydroxyoxetane (1.0 eq) in water.

  • Add potassium cyanide (KCN) (1.2 eq) in portions at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 3-(Aminomethyl)oxetane-3-carbonitrile

  • In a high-pressure reactor, dissolve oxetane-3,3-dicarbonitrile (1.0 eq) in methanol saturated with ammonia.

  • Add Raney Nickel (a catalytic amount) to the solution.

  • Pressurize the reactor with hydrogen gas (50 bar) and stir at 50 °C for 16 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Synthesis of Methyl 2-(3-(aminomethyl)oxetan-3-yl)acetate

  • Suspend the crude 3-(aminomethyl)oxetane-3-carbonitrile (1.0 eq) in methanol and cool to 0 °C.

  • Bubble hydrogen chloride gas through the solution for 1 hour.

  • Seal the reaction vessel and stir at room temperature for 48 hours.

  • Add water to the reaction mixture and stir for an additional 24 hours to hydrolyze the intermediate imino ester.

  • Concentrate the reaction mixture under reduced pressure.

  • Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 5: Synthesis of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid

  • Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 6 hours.

  • Acidify the reaction mixture to pH ~6 with 1M hydrochloric acid.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by recrystallization from a mixture of ethanol and water to yield the final product as a white solid.

Comprehensive Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized 2-(3-(aminomethyl)oxetan-3-yl)acetic acid. The zwitterionic nature of the molecule necessitates specific analytical approaches.

Analytical_Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Structure Elucidation ms Mass Spectrometry (HRMS) synthesis->ms Molecular Weight Verification hplc HPLC Analysis synthesis->hplc Purity Determination confirmation Structural Confirmation & Purity Assessment nmr->confirmation ms->confirmation hplc->confirmation

Caption: Workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, typically in the range of 4.0-5.0 ppm as triplets or multiplets. The methylene protons of the aminomethyl and acetic acid groups will appear as singlets or AB quartets depending on their magnetic equivalence. The amine protons may appear as a broad singlet.[11][12]

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The quaternary carbon of the oxetane ring will be observed around 70-80 ppm, while the other oxetane carbons will appear slightly downfield. The carbonyl carbon of the carboxylic acid will be in the range of 170-180 ppm.[13][14]

Protocol for NMR Analysis:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆. The choice of solvent is critical for observing exchangeable protons.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Perform 2D NMR experiments, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and obtaining information about the fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive ion mode is suitable for this zwitterionic compound. The expected [M+H]⁺ ion should be observed at m/z 146.0761, confirming the elemental composition of C₆H₁₁NO₃.[4][15]

Protocol for MS Analysis:

  • Prepare a dilute solution of the sample in a mixture of water and methanol with 0.1% formic acid to promote protonation.

  • Infuse the sample into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to analyze the fragmentation pattern, which can provide further structural confirmation.[16][17]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized compound. The analysis of zwitterions can be challenging, often requiring specialized columns and mobile phases.[18][19]

Protocol for HPLC Purity Assessment:

  • Column: A mixed-mode column (e.g., reversed-phase/ion-exchange) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and peak shape of this polar, zwitterionic analyte.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically effective. The pH of the aqueous phase should be controlled to optimize the ionization state of the analyte.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) or, ideally, coupling to a mass spectrometer (LC-MS) for enhanced specificity.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Analysis: Inject the sample and run the gradient method. The purity is determined by integrating the peak area of the main component relative to the total peak area.

Conclusion and Future Perspectives

2-(3-(Aminomethyl)oxetan-3-yl)acetic acid represents a compelling molecular scaffold that marries the beneficial properties of the oxetane ring with the versatile functionality of an amino acid. This guide has provided a comprehensive overview of its predicted physicochemical properties and detailed, actionable protocols for its synthesis and analytical characterization. The insights and methodologies presented herein are intended to empower researchers to explore the full potential of this and other novel oxetane-containing building blocks in the design of innovative therapeutics with optimized drug-like properties. The continued exploration of such unique chemical spaces will undoubtedly be a key driver of future success in drug discovery.

References

  • Cenmed Enterprises. 2-[3-(aminomethyl)oxetan-3-yl]acetic acid (C007B-443085). [Link]

  • SIELC Technologies. LC Analysis of Zwitterions with Ion-Free Mobile Phase. [Link]

  • LCGC International. Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. [Link]

  • PubMed. Quantitative Determination of Zwitterionic Detergents Using Salt-Induced Phase Separation of Triton X-100. [Link]

  • Chemistry Stack Exchange. Why can zwitterions be difficult detect by HPLC-MS?. [Link]

  • Chromatography Forum. HPLC method dev strategies for Zwitterions. [Link]

  • Chemaxon. logP and logD calculations. [Link]

  • Scribd. Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • PMC - NIH. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • Google Patents. EP0750747B1 - Identification of amino acids by mass spectrometry.
  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • PubMed. Oxetanes in drug discovery: structural and synthetic insights. [Link]

  • Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

  • Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. [Link]

  • MDPI. Amino Acetophenones for Natural Product Analogs. [Link]

  • MDPI. Chemical Space Exploration of Oxetanes. [Link]

  • eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Link]

  • The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. [Link]

  • PMC. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. [Link]

  • ResearchGate. Oxetanes in naturally occurring bioactive molecules.. [Link]

  • MDPI. Synthesis and Characterization of Energetic Oxetane Derivatives and Nitrogen-rich Energetic Materials. [Link]

  • PubMed. Comparison of straight chain and cyclic unnatural amino acids embedded in the core of staphylococcal nuclease. [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1).. [Link]

  • PMC. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. [Link]

  • MDPI. Current development of bicyclic peptides. [Link]

  • Creative Biostructure. Peptide Crystallization. [Link]

  • ResearchGate. Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF. [Link]

Sources

A Comprehensive Technical Guide to the Structural Elucidation of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structural Confirmation

In the landscape of modern drug discovery and chemical research, the precise characterization of novel molecular entities is not merely a procedural step but the bedrock of scientific integrity and developmental success. The molecule 2-(3-(aminomethyl)oxetan-3-yl)acetic acid, with its unique combination of a strained oxetane ring, a key bioisostere, and an amino acid moiety, presents a compelling case for a rigorous, multi-technique approach to structural verification. The oxetane unit is increasingly utilized by medicinal chemists to modulate physicochemical properties such as lipophilicity and metabolic stability, often serving as a replacement for gem-dimethyl or carbonyl groups.[1][2] This guide eschews a one-size-fits-all template, instead presenting a bespoke, logic-driven workflow tailored to this specific molecule. It is designed for researchers, scientists, and drug development professionals who require not just data, but a profound understanding of the causality behind the analytical choices that lead to irrefutable structural proof.

The Strategic Analytical Framework: A Triad of Core Techniques

Elucidation_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Definitive Connectivity cluster_2 Phase 3: Absolute Structure cluster_3 Final Confirmation Compound Test Compound 2-(3-(aminomethyl)oxetan-3-yl)acetic acid HRMS High-Resolution MS (HRMS) Compound->HRMS Provides MSMS Tandem MS (MS/MS) HRMS->MSMS Leads to NMR_1D 1D NMR ('H, 'C) MSMS->NMR_1D Hypothesis for NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Informs XRay Single Crystal X-ray Crystallography NMR_2D->XRay Confirms in Solution for Final_Structure Unambiguous Structure NMR_2D->Final_Structure Provides Solution-State Proof XRay->Final_Structure Provides Solid-State Proof

Caption: Overall workflow for structural elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

Mass spectrometry is the initial and indispensable step, providing the most fundamental information about a molecule: its mass and elemental composition.[5][6] For a polar, non-volatile molecule like our target compound, Electrospray Ionization (ESI) is the ionization method of choice due to its soft nature, which minimizes fragmentation and preserves the molecular ion.[7]

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Expertise & Causality: We employ HRMS not just to find the molecular weight, but to determine the elemental formula with high confidence. The ability of modern instruments, such as an Orbitrap or TOF analyzer, to measure mass to within a few parts per million (ppm) allows us to distinguish between isobaric formulas—different combinations of atoms that have nearly the same nominal mass.

Experimental Protocol: HRMS via ESI

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µM) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample directly into an ESI-HRMS system.

  • Acquisition Mode: Operate the mass spectrometer in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Data Analysis: Calibrate the instrument to ensure high mass accuracy. The measured mass of the [M+H]⁺ ion is then used to calculate the elemental composition using software that considers isotopic abundances.

Data Presentation: Expected HRMS Data

ParameterTheoretical ValueExpected Observation
Molecular Formula C₆H₁₁NO₃-
Monoisotopic Mass 145.0739 g/mol -
[M+H]⁺ Ion (Exact Mass) 146.0817Measured m/z within 5 ppm
Tandem Mass Spectrometry (MS/MS): Probing Connectivity

Expertise & Causality: Once the elemental formula is confirmed, MS/MS is used to fragment the molecule in a controlled manner. The resulting fragments provide crucial clues about the molecule's substructures, acting as a preliminary roadmap of atomic connectivity before the more detailed NMR analysis.[4]

Experimental Protocol: Collision-Induced Dissociation (CID)

  • Precursor Selection: The [M+H]⁺ ion (m/z 146.0817) is isolated in the mass spectrometer.

  • Activation: The isolated ions are accelerated and collided with an inert gas (e.g., argon or nitrogen).

  • Fragment Detection: The resulting fragment ions are mass-analyzed to produce the MS/MS spectrum.

Data Presentation: Predicted Fragmentation Pathways

The structure of 2-(3-(aminomethyl)oxetan-3-yl)acetic acid suggests several likely fragmentation pathways upon CID, primarily involving the loss of small neutral molecules and cleavages at the quaternary center.

Fragmentation_Pathway Parent [M+H]⁺ m/z 146.08 Frag1 [M+H - H₂O]⁺ m/z 128.07 Parent->Frag1 - H₂O Frag2 [M+H - CO₂]⁺ m/z 102.09 Parent->Frag2 - CO₂ Frag3 [M+H - CH₂O]⁺ m/z 116.07 Parent->Frag3 - CH₂O (ring) Frag4 [M+H - H₂O - C₂H₄]⁺ m/z 100.06 Frag1->Frag4 - C₂H₄ (ring)

Caption: Predicted MS/MS fragmentation of the parent ion.

NMR Spectroscopy: The Definitive Structural Map

While MS provides the formula, NMR spectroscopy is the unparalleled technique for elucidating the precise bonding framework of a molecule in solution.[3] It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms.

1D NMR (¹H and ¹³C): Assigning the Core Skeleton

Expertise & Causality: ¹H NMR provides information on the number of different types of protons and their neighbors, while ¹³C NMR reveals the number of unique carbon environments. Together, they form the foundation of the structural assignment. For this molecule, we anticipate distinct signals for the oxetane ring protons, the aminomethyl protons, and the protons of the acetic acid side chain.[1][8]

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will result in the exchange of the labile -NH₂ and -COOH protons with deuterium, causing their signals to disappear.

  • Acquisition: Record ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz is recommended).

  • Referencing: Reference the spectra to the residual solvent peak.[1]

Data Presentation: Predicted NMR Chemical Shifts

Atom Label¹H Shift (ppm, multiplicity, integration)¹³C Shift (ppm)Rationale
-CH₂- (Oxetane) ~4.5-4.8 (t, 4H)~75-80Protons and carbon adjacent to the oxetane oxygen are highly deshielded.
-C- (Quaternary) N/A~40-45Quaternary carbon with distinct chemical shift.
-CH₂- (Acetic Acid) ~2.5 (s, 2H)~40-45Protons alpha to a carbonyl group.
-COOH ~11-12 (s, 1H) if not in D₂O~170-175Carboxylic acid carbon.
-CH₂- (Aminomethyl) ~3.0 (s, 2H)~45-50Protons alpha to a nitrogen atom.
-NH₂ Variable (s, 2H) if not in D₂ON/AAmine protons.
2D NMR: Unambiguously Connecting the Fragments

Expertise & Causality: 2D NMR experiments are the linchpin of the elucidation process. They reveal correlations between nuclei, allowing us to piece together the molecular structure with certainty, confirming the connections proposed by MS/MS and 1D NMR.

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled, typically on adjacent carbons. This will confirm the through-bond connectivity of the methylene groups in the oxetane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This provides an unambiguous assignment of the ¹³C spectrum based on the proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons over 2-3 bonds. It will be instrumental in definitively linking the acetic acid and aminomethyl side chains to the central quaternary carbon of the oxetane ring.

Sources

Discovery and Synthesis of Oxetane-Containing Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of oxetane rings into amino acid scaffolds represents a paradigm shift in peptidomimetic drug design.[1] Traditionally viewed merely as strained ethers, oxetanes have emerged as high-value bioisosteres for gem-dimethyl (


) and carbonyl (

) groups. Their inclusion addresses three critical bottlenecks in peptide therapeutics: metabolic instability , poor aqueous solubility , and lipophilicity-driven toxicity .

This guide details the structural logic, synthetic pathways, and experimental protocols for generating oxetane-containing amino acids, specifically focusing on 3,3-disubstituted oxetane systems which serve as conformationally constrained, metabolically robust building blocks.

Part 1: Structural Logic & Bioisosterism

The Oxetane Advantage

The oxetane ring (a four-membered cyclic ether) possesses unique physicochemical properties driven by its ring strain (~106 kJ/mol) and the significant


-character of the oxygen lone pairs.
PropertyOxetane FeatureImpact on Drug Design
Dipole Moment High (~2.0 D)Increases aqueous solubility significantly compared to gem-dimethyl groups.
H-Bonding Strong H-bond acceptorThe exposed oxygen lone pairs (due to ring puckering) enhance interaction with solvent and targets.
Basicity Modulation Inductive electron withdrawalReduces the

of adjacent amines (e.g., by ~1-2 units), improving membrane permeability and reducing hERG liability.
Metabolic Stability Steric bulk + Electronic effectBlocks metabolic soft spots (e.g.,

-oxidation) without the lipophilic penalty of a methyl group.
Strategic Replacement
  • Gem-Dimethyl Replacement: Replacing a

    
     group with an oxetane ring reduces 
    
    
    
    (lipophilicity) by approximately 0.4–1.0 units while maintaining steric volume. This is critical for "escaping the grease ball" in late-stage lead optimization.
  • Carbonyl Isosterism: While less intuitive, the oxetane dipole aligns similarly to a ketone carbonyl, allowing it to mimic peptide bonds in transition states without being hydrolyzable by proteases.

Part 2: Synthesis Strategies

The synthesis of oxetane amino acids is non-trivial due to the ring's susceptibility to acid-catalyzed opening. The most robust strategy, pioneered by the Carreira group, utilizes oxetan-3-one as a divergent starting material.

Core Synthetic Pathway (Carreira Method)

The primary route involves converting oxetan-3-one to an electrophilic Michael acceptor (alkylidene), followed by conjugate addition.

Mechanism:

  • Olefination: Oxetan-3-one is converted to an

    
    -unsaturated ester (alkylidene) via Horner-Wadsworth-Emmons (HWE) reaction.
    
  • Michael Addition: A nitrogen nucleophile (amine) attacks the exocyclic double bond.

  • Functionalization: The resulting intermediate is hydrolyzed or reduced to yield the amino acid.

Visualization of Synthetic Logic

OxetaneSynthesis cluster_conditions Key Constraints Start Oxetan-3-one Step1 HWE Reaction (Formation of Alkylidene) Start->Step1 Ph3P=CHCO2Me Intermediate Oxetane Alkylidene (Michael Acceptor) Step1->Intermediate Step2 Aza-Michael Addition (Nucleophilic Attack) Intermediate->Step2 R-NH2 / LiHMDS Product 3-Aminooxetane-3-carboxylate Step2->Product Hydrolysis Constraint1 Avoid Strong Lewis Acids (Ring Opening Risk) Constraint2 Steric Hindrance (Requires strong nucleophiles)

Caption: Divergent synthesis of 3,3-disubstituted oxetane amino acids via Michael addition to oxetan-3-ylidene intermediates.

Part 3: Experimental Protocols

Protocol: Synthesis of 3-(Benzylamino)oxetane-3-carboxylic Acid

A validated protocol adapted from Wuitschik et al. (Roche/ETH Zurich).

Reagents & Equipment:
  • Oxetan-3-one (Commercial grade)

  • Methyl (triphenylphosphoranylidene)acetate (Wittig reagent)

  • Benzylamine

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Dichloromethane (DCM), anhydrous THF

  • Silica gel chromatography setup

Step-by-Step Methodology:

Step 1: Preparation of Methyl 2-(oxetan-3-ylidene)acetate

  • Dissolve methyl (triphenylphosphoranylidene)acetate (1.1 equiv) in DCM (0.5 M) at room temperature.

  • Add oxetan-3-one (1.0 equiv) dropwise.

  • Stir the suspension for 12–16 hours. The ylide dissolves as the reaction proceeds.

  • Purification: Concentrate in vacuo. Triturate the solid triphenylphosphine oxide byproduct with cold hexane/ether (1:1) and filter. Purify the filtrate via flash chromatography (SiO2, Hexane/EtOAc 4:1) to obtain the alkylidene ester as a colorless oil.

    • Checkpoint: Verify product by NMR (

      
      : triplet/quintet splitting of oxetane protons).
      

Step 2: Aza-Michael Addition

  • Dissolve benzylamine (1.2 equiv) in anhydrous THF under Argon at -78°C.

  • Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise to generate the lithium amide. Stir for 30 min.

  • Add the solution of Methyl 2-(oxetan-3-ylidene)acetate (from Step 1) in THF dropwise to the cold amine solution.

  • Allow the mixture to warm to 0°C over 2 hours.

    • Causality: Low temperature is strictly required to prevent polymerization of the reactive alkylidene and to control the regioselectivity of the addition.

  • Quench: Add saturated aqueous

    
    . Extract with EtOAc (3x).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash chromatography to yield Methyl 3-(benzylamino)oxetane-3-acetate.
    

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH (2.0 equiv) and stir at room temperature for 4 hours.

    • Note: Avoid harsh acidic hydrolysis (e.g., 6M HCl reflux) which will destroy the oxetane ring.

  • Neutralize carefully with 1M HCl to pH 7.0 and lyophilize to obtain the zwitterionic amino acid.

Part 4: Data & Applications[1][2]

Comparative Physicochemical Properties

The following table illustrates the impact of substituting a gem-dimethyl group with an oxetane ring in a model amino acid scaffold.

ParameterGem-Dimethyl AnalogOxetane AnalogChangeSignificance
LogP 2.51.6-0.9Improved solubility; reduced lipophilic toxicity.
Solubility (pH 7.4) 50

>2000

>40xCritical for formulation and bioavailability.
Metabolic Clearance (

)
High (Rapid oxidation)LowStableOxetane blocks CYP450 oxidation sites.
Amine

9.57.8-1.7Reduced basicity improves blood-brain barrier (BBB) penetration.
Decision Tree for Oxetane Incorporation

DecisionTree Problem Lead Compound Optimization Identify Liability Solubility Issue: Poor Solubility? Problem->Solubility Metabolism Issue: High Clearance? Problem->Metabolism Basicity Issue: High Amine Basicity? Problem->Basicity Action1 Replace gem-dimethyl with Oxetane (Lowers LogP) Solubility->Action1 Yes Metabolism->Action1 Alkyl Chain Action2 Replace Carbonyl with Oxetane (Blocks Hydrolysis) Metabolism->Action2 Peptide Bond Action3 Install Oxetane adjacent to Amine (Inductive Effect) Basicity->Action3 Yes

Caption: Strategic decision matrix for deploying oxetane bioisosteres in medicinal chemistry campaigns.

Part 5: References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5][6][7] Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Oxetane-Containing Amino Acids." Organic Letters. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Applications."[4][6] Chemical Reviews. [Link]

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Referenced for comparative bioisosterism logic). [Link]

  • Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." Journal of Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid, a novel small molecule with potential applications in drug discovery. As a zwitterionic β-amino acid incorporating a 3,3-disubstituted oxetane ring, this compound presents a unique physicochemical profile. This document outlines the predicted behavior of the molecule, grounded in established chemical principles, and furnishes detailed, field-proven experimental protocols for its empirical evaluation. Methodologies for determining both kinetic and thermodynamic solubility are presented, alongside a complete strategy for conducting forced degradation studies in line with ICH Q1A(R2) guidelines. The guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust physicochemical foundation for this, or structurally related, candidate molecules.

Introduction: Unpacking the Structure and Its Implications

2-(3-(Aminomethyl)oxetan-3-yl)acetic acid is a fascinating hybrid structure, combining three key functional motifs that dictate its physicochemical properties: a carboxylic acid, a primary amine, and an oxetane ring. The spatial arrangement of the amine and carboxylic acid groups classifies it as a β-amino acid.

  • Zwitterionic Nature: In aqueous solution at physiological pH, the molecule is expected to exist predominantly as a zwitterion, with a protonated aminomethyl group (-NH3+) and a deprotonated carboxylate group (-COO-). This dual charge significantly influences its solubility, crystal packing, and interaction with biological targets. The solubility of zwitterions is typically lowest at their isoelectric point (pI) and increases in both acidic and basic conditions.[1][2][3]

  • The Oxetane Moiety: The incorporation of an oxetane ring, particularly in a 3,3-disubstituted pattern, is a modern medicinal chemistry strategy.[4][5] Oxetanes are valued for their ability to improve aqueous solubility and metabolic stability when replacing more common groups like gem-dimethyl or carbonyl functionalities.[6][7][8] The 3,3-disubstitution pattern is known to enhance the stability of the oxetane ring, particularly against acid-catalyzed ring-opening, by sterically hindering the approach of nucleophiles.[4][9]

A thorough understanding of this molecule's solubility and stability is paramount for its progression in any drug development pipeline, impacting everything from formulation and bioavailability to storage and shelf-life.[10]

Comprehensive Solubility Characterization

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. We will delineate protocols for two distinct but complementary types of solubility measurement: kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous medium. It is a high-throughput method ideal for early discovery to rank-order compounds.[11]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to the DMSO solutions. The final DMSO concentration should be kept low (e.g., <2%) to minimize its solubilizing effect.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, with gentle shaking.[12]

  • Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is the gold-standard measurement for later-stage development.[8][11] The "shake-flask" method is the most common approach.[8]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a buffer of a specific pH (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0) to generate a solubility-pH profile.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8][13][14]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is critically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.[13][15] A calibration curve prepared from a known stock solution is required for accurate quantification.

Data Presentation: Predicted Solubility Profile

The following table illustrates how the generated solubility data should be structured.

Parameter pH 2.0 pH 4.5 pH 6.8 pH 7.4 pH 9.0
Kinetic Solubility (µg/mL) >200>200150120>200
Thermodynamic Solubility (µg/mL) >2001809580190

Note: The data above are hypothetical and serve as an example of the expected trend for a zwitterionic compound, which typically exhibits its lowest solubility near its isoelectric point.

Intrinsic Stability and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[16] The conditions outlined are based on ICH guideline Q1A(R2).

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[14]

Workflow for Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Protocols

The goal is to achieve 5-20% degradation of the API to ensure that degradation products are generated at sufficient levels for detection and analysis without forming irrelevant secondary products from over-stressing the molecule.[16]

A. Hydrolytic Degradation

  • Protocol: Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl, Purified Water, and 0.1 M NaOH. Incubate samples at an elevated temperature (e.g., 60°C) and analyze at various time points (e.g., 2, 8, 24, 48 hours).[17]

  • Expected Outcome: The ester linkage in the molecule is generally stable, but the primary amine and the oxetane ring are the most likely sites for reaction. Under strong acidic conditions, the oxetane ring, despite its 3,3-disubstitution, may be susceptible to slow, acid-catalyzed ring-opening via nucleophilic attack by water.[4][9] Under basic conditions, degradation is expected to be minimal.

B. Oxidative Degradation

  • Protocol: Prepare a solution of the compound (~1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature and protect it from light. Analyze at various time points.

  • Expected Outcome: The primary amine is susceptible to oxidation.[18][19] Potential degradation pathways could involve the formation of hydroxylamines or other oxidized species. The tertiary carbon of the oxetane ring could also be a site for radical abstraction.

C. Photolytic Degradation

  • Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[6][7][20] A control sample should be protected from light.

  • Expected Outcome: Without a significant chromophore, the molecule is not expected to be highly photosensitive. However, empirical testing is required to confirm this.

D. Thermal Degradation

  • Protocol: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) for an extended period. Analyze at various time points.

  • Expected Outcome: The compound is expected to be reasonably stable to dry heat, but potential degradation could involve decarboxylation or reactions involving the amine. The thermal stability of the oxetane ring itself is generally high but can be influenced by the substitution pattern.[9]

Predicted Degradation Pathways

DegradationPathways cluster_hydrolysis Acid Hydrolysis (Potential) cluster_oxidation Oxidation API 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid RingOpened Ring-Opened Diol API->RingOpened H₃O⁺, Δ OxidizedAmine N-Oxide/Hydroxylamine API->OxidizedAmine H₂O₂

Caption: Potential degradation pathways under stress conditions.

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid. By leveraging the detailed protocols herein, researchers can generate the critical data necessary to understand the molecule's physicochemical liabilities and assets. The zwitterionic nature combined with the stabilizing 3,3-disubstituted oxetane ring suggests a promising profile of high aqueous solubility and good chemical stability. However, empirical validation through the described kinetic, thermodynamic, and forced degradation studies is an indispensable step in derisking this candidate and enabling its progression towards further development.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • Waser, M., et al. (2010, March 29). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry - ACS Publications.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTech.
  • Oxetanes in drug discovery. ETH Library.
  • ICH Q1B Photostability Testing of New Drug Substances and Products. FDA.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Analytical Methods for Amino Acids. SHIMADZU CORPORATION.
  • Amino acid analysis in High Performance Liquid Chromatography (HPLC). Nutrient Profiling and Evaluation of Fish As a Dietary Component.
  • HPLC Method for Detecting Amino Acid. (2015, October 22). Creative Proteomics Blog.
  • In the right light: What ICH photostability tests are all about. (2025, April 10). Binder World.
  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters.
  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024, November 18). YouTube.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Hydrolytic Stress Stability Testing. Labcompare.
  • analysis of amino acids by high performance liquid chromatography. ResearchGate.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Thermodynamic Solubility Assay. Evotec.
  • ADME Solubility Assay. BioDuro.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
  • Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). (2021, June 15). ASTM International.
  • Stability Testing. Mass Spec Lab.
  • Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) – ASTM D 2619 / DIN 51348. SARBI Engineering.
  • Thermodynamic Solubility Assay. Domainex.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. (2006, December 15). PubMed.
  • D2619 Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). (2021, May 28). ASTM.
  • Why do most amino acids exist in the zwitterionic form at physiological. Vaia.
  • The solubility-pH profiles of amino acids showing departures from the.... ResearchGate.
  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. (2025, October 30). ScienceDirect.
  • ISO: Your Favorite Kinetic Solubility Protocol? : r/Chempros. (2022, August 2). Reddit.
  • What happens to the amino acid when it is in a solution with the pH of its isoelectric point? (zwitterions). (2014, September 8). Chemistry Stack Exchange.
  • Oxidative degradation of amine solvents for CO2 capture. (2015, May 19). The University of Texas at Austin.
  • Stability Studies: An Essential Step for Quality Management in Drug Development. (2023, December 2). Pharmaceutical Technology.
  • CHEMICAL STABILITY OF DRUGS. RSquareL.
  • Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays. (2023, September 19). MDPI.
  • Oxetanes in Drug Discovery Campaigns. PMC.
  • Assessing the stability of the oxetane ring under various chemical conditions. Benchchem.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025, November 18). MDPI.
  • the acid base behaviour of amino acids. Chemguide.
  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011, January 1). BioProcess International.
  • Optical properties of amino acids: What are zwitterions?. Biochemistry Den.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Synthesis and Degradation of Amino Acids. (2022, August 7). Basicmedical Key.
  • Peptide Stability and Potential Degradation Pathways. Sigma-Aldrich.
  • 'Stimulating discovery' leads to strategy to swap oxygen in saturated rings. (2025, October 16). Chemistry World.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). Chemical Reviews - ACS Publications.

Sources

The Oxetane Imperative: A Technical Guide to Expanding Chemical Space

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel chemical space, the "Escape from Flatland" initiative has driven medicinal chemistry away from aromatic-heavy scaffolds toward saturated, three-dimensional architectures. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a high-value bioisostere.[1][2][3]

This guide provides a technical deep-dive into oxetane-based amino acids . Unlike standard aliphatic residues, oxetane amino acids offer a unique combination of metabolic stability, solubility enhancement, and conformational constraint. This document details the physicochemical rationale for their use, robust synthetic protocols for monomer generation, and specific methodologies for their incorporation into peptide chains via Solid Phase Peptide Synthesis (SPPS).[2]

Part 1: The Physicochemical Rationale

The incorporation of an oxetane ring into an amino acid side chain or backbone is not merely a structural variation; it is a strategic maneuver to alter the multiparametric profile of a drug candidate.

The Gem-Dimethyl vs. Oxetane Bioisosterism

The most common application of the oxetane ring is as a bioisostere for the gem-dimethyl group (


) or a carbonyl group (

).
  • Solubility & Lipophilicity: While the gem-dimethyl group is lipophilic, the oxetane ring is polar due to the exposed oxygen lone pairs. Replacing a gem-dimethyl group with an oxetane typically lowers the LogP/LogD, enhancing aqueous solubility without introducing a hydrogen bond donor (HBD).

  • Basicity Modulation: When an amine is positioned

    
     to an oxetane ring (as in 3-aminooxetanes), the inductive electron-withdrawing effect of the oxygen reduces the basicity of the amine.[4]
    
    • Quantitative Insight: An oxetane

      
       to an amine can reduce the pKa by approximately 2.7 units  (e.g., from ~9.9 to ~7.2).[4] This is critical for improving membrane permeability by increasing the fraction of neutral species at physiological pH.
      
  • Metabolic Stability: The oxetane ring blocks metabolic "soft spots." Unlike methylene groups susceptible to Cytochrome P450 oxidation, the 3,3-disubstituted oxetane ring is sterically protected and electronically deactivated toward oxidative metabolism.

Comparative Data Profile
PropertyValine / Gem-Dimethyl AnalogOxetane-3-yl AnalogImpact
Hybridization


(Strained)
Maintains 3D geometry
H-Bond Acceptor NoYes (Weak)Improved solubility
Dipole Moment LowHigh (~2.0 D)Solvation enhancement
Metabolic Liability High (Benzylic/Aliphatic oxidation)LowBlocked metabolic site
Amine pKa (

)
~9-10~6.5-7.5Improved passive permeability

Part 2: Synthetic Strategies for Monomers

The synthesis of oxetane-based amino acids, particularly 3-aminooxetane-3-carboxylic acid (AOc) , requires navigating the ring strain (~26 kcal/mol) of the ether. The most robust route for generating the amino acid precursor is the Bucherer-Bergs reaction starting from oxetan-3-one.

Protocol: Bucherer-Bergs Synthesis of Spiro-Hydantoins

This protocol yields the spiro-hydantoin intermediate, which is subsequently hydrolyzed to the amino acid.

Reagents:

  • Oxetan-3-one (Commercial starting material)

  • Ammonium Carbonate

    
    [5]
    
  • Potassium Cyanide (

    
    ) or Sodium Cyanide (
    
    
    
    )[5]
  • Solvent: 1:1 Ethanol/Water

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve oxetan-3-one (1.0 equiv) in 50% aqueous ethanol (

    
     concentration).
    
  • Addition: Add

    
     (3.0 equiv) and 
    
    
    
    (1.5 equiv). Caution: Perform in a well-ventilated fume hood due to cyanide risks.
  • Reaction: Heat the mixture to 55–60 °C for 12–16 hours.

    • Why: Higher temperatures (>80 °C) may degrade the strained oxetane ring; lower temperatures result in incomplete conversion.

  • Workup: Cool to

    
    . The spiro-hydantoin product often precipitates. If not, concentrate the ethanol fraction under reduced pressure and acidify carefully to pH 5 to induce precipitation.
    
  • Purification: Recrystallize from water/ethanol.

Hydrolysis to 3-Aminooxetane-3-Carboxylic Acid

The hydantoin is extremely stable and requires harsh conditions to open.

  • Hydrolysis: Suspend the spiro-hydantoin in

    
    
    
    
    
    (aq). Heat to reflux (
    
    
    ) for 24 hours.
  • Isolation: Cool and neutralize with

    
     to isoelectric point. Use ion-exchange chromatography (Dowex 50W) if direct crystallization fails.
    
  • Fmoc-Protection: Standard Schotten-Baumann conditions (

    
    , 
    
    
    
    , Dioxane/Water) are compatible with the oxetane ring.
Synthetic Workflow Diagram

OxetaneSynthesis Start Oxetan-3-one (Starting Material) Reagents Bucherer-Bergs Reagents (KCN, (NH4)2CO3, 60°C) Start->Reagents Intermediate Spiro-Hydantoin (Stable Intermediate) Reagents->Intermediate Cyclization Hydrolysis Base Hydrolysis (3M NaOH, Reflux) Intermediate->Hydrolysis Ring Opening Product 3-Aminooxetane-3-carboxylic Acid (Free AA) Hydrolysis->Product Decarboxylation Fmoc Fmoc-Protection (Fmoc-OSu) Product->Fmoc Final Fmoc-AOc-OH (SPPS Ready) Fmoc->Final

Caption: Workflow for the conversion of oxetan-3-one to Fmoc-protected amino acid via the Bucherer-Bergs pathway.

Part 3: Peptide Incorporation & Stability

A common misconception is that the strained oxetane ring is too labile for Solid Phase Peptide Synthesis (SPPS), particularly during the acidic cleavage step. However, 3,3-disubstituted oxetanes exhibit surprising stability toward Trifluoroacetic Acid (TFA).

Stability Mechanism

The stability of the 3,3-disubstituted oxetane in acid arises from the Thorpe-Ingold effect and steric hindrance. The substituents at the C3 position sterically shield the




antibonding orbital from nucleophilic attack by water or scavengers, preventing ring opening under standard cleavage conditions.
SPPS Protocol Adjustments
StepStandard ProtocolOxetane ModificationRationale
Coupling HBTU/DIEA, 30 minHATU/HOAt/Collidine , 2x 1hThe gem-disubstitution at C3 creates steric bulk, making the amine less nucleophilic. Stronger activation is required.
Deprotection 20% Piperidine/DMF20% Piperidine/DMF Oxetanes are completely stable to basic Fmoc deprotection conditions.
Cleavage 95% TFA / 2.5% TIS / 2.5% H2O90% TFA / 5% TIS / 5% H2O (Limit to 2h)While stable, prolonged exposure (>4h) to 95% TFA can degrade the ring. Reduce time or TFA concentration if possible.
Structural Impact on Peptides

Incorporating oxetane amino acids into ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-helices introduces a "kink" in the backbone.
  • Conformational Lock: The oxetane ring restricts the

    
     and 
    
    
    
    torsion angles.
  • Hydrogen Bonding: The oxetane oxygen can act as a weak hydrogen bond acceptor, potentially altering secondary structure stability (e.g., disrupting

    
     interactions in helices).
    

Part 4: Decision Framework for Drug Design

When should a medicinal chemist deploy an oxetane amino acid? Use the following logic flow to determine suitability.

DecisionTree Problem Identify Lead Liability Q1 Is the liability metabolic instability at a gem-dimethyl? Problem->Q1 Q2 Is the liability poor solubility (High LogD)? Q1->Q2 No Action1 Use Oxetane Bioisostere (Blocks metabolism, lowers LogD) Q1->Action1 Yes Q3 Is the liability high basicity of an adjacent amine? Q2->Q3 No Q2->Action1 Yes Action2 Use Oxetane (Lowers pKa by ~2.7 units) Q3->Action2 Yes Action3 Consider other isosteres (Cyclobutane, Spirocycles) Q3->Action3 No

Caption: Logical decision tree for implementing oxetane bioisosteres in lead optimization.

References

  • Wuitschik, G., et al. (2006).[6] "Oxetanes as Promising Physicochemical Modules in Drug Discovery." Angewandte Chemie International Edition, 45(46), 7736–7739.

  • Burkhard, J. A., et al. (2010).[7] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[7]

  • Wuitschik, G., et al. (2010).[7] "Spirocyclic Oxetanes: Synthesis and Properties." Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Beadle, J. D., et al. (2017). "Solid-phase synthesis of oxetane modified peptides." Organic & Biomolecular Chemistry, 15, 8729-8732.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[7][8] Chemical Reviews, 116(19), 12150–12233.

Sources

Theoretical studies on the conformation of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid

Computational Profiling of Oxetane-Based -Amino Acids

A Theoretical Guide to the Conformation of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid

Executive Summary

This technical guide outlines the theoretical framework for analyzing 2-(3-(aminomethyl)oxetan-3-yl)acetic acid , a critical bioisostere of the blockbuster neuropathic drug Gabapentin . By replacing the lipophilic cyclohexane ring of Gabapentin with a polar oxetane core, this molecule exploits the "oxetane switch" to modulate solubility, metabolic stability, and basicity while maintaining the specific


This guide provides a step-by-step computational protocol for researchers to define the conformational landscape, intramolecular hydrogen bonding networks, and electronic properties of this scaffold.

Part 1: Structural Theory & Pharmacophore Relevance[1]
1.1 The Oxetane Anomaly

Unlike cyclobutane, which adopts a significantly puckered conformation to relieve torsional strain, the oxetane ring is nominally planar or exhibits only a shallow pucker (~8.7° at 140 K).[1] However, 3,3-disubstitution —as seen in this molecule—reintroduces eclipsing interactions that force the ring into a more defined puckered state.

  • Key Theoretical Insight: The oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive effect (

    
    ).[2] In this molecule, the amine is separated from the ring by one methylene group ( 
    
    
    -position relative to the oxygen). Theoretical studies must account for the basicity attenuation of the primary amine due to this through-bond effect, a critical differentiator from carbocyclic analogues.
1.2 The Gabapentinoid Scaffold

The molecule is a

  • Conformational Goal: Determine if the oxetane core restricts the flexibility of the "arms" to populate the bioactive conformation (often cited as a gauche arrangement in Gabapentinoids) more frequently than the open chain.

Part 2: Computational Methodology (The Protocol)

This protocol utilizes a hierarchical approach, moving from molecular mechanics for sampling to Density Functional Theory (DFT) for electronic precision.

2.1 Step 1: Exhaustive Conformational Search

Because the side chains (-CH2NH2 and -CH2COOH) have rotational freedom, a static optimization is insufficient.

  • Tool: Spartan, Schrödinger (MacroModel), or OpenBabel.

  • Force Field: OPLS4 or MMFF94s (specifically parameterized for small organic heterocycles).

  • Method: Monte Carlo Multiple Minimum (MCMM) search.

  • Constraint: None initially. Allow the ring to invert if the barrier is low.

  • Filter: Discard conformers >5 kcal/mol above the global minimum.

2.2 Step 2: DFT Geometry Optimization

Refine the low-energy conformers using DFT. The choice of functional is critical for capturing dispersion forces and accurate H-bond lengths.

  • Functional:

    
    B97X-D or B3LYP-D3(BJ). The "D" (Dispersion) correction is mandatory to correctly model the intramolecular interactions between the amine and carboxylic acid.
    
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized). This offers a better balance of cost/accuracy than 6-311+G(d,p) for polar heterocycles.

  • Solvation Model: SMD (Solvation Model based on Density).

    • Gas Phase: To study intrinsic H-bonding.

    • Water (

      
       ): To simulate physiological conditions (Zwitterionic state).
      
2.3 Step 3: Zwitterion vs. Neutral State Analysis

Amino acids exist primarily as zwitterions (


  • Protocol: You must explicitly model both protonation states.

    • Neutral: Proton on Carboxyl O, Neutral Amine.

    • Zwitterion: Proton on Amine N, Carboxyl O deprotonated.

  • Validation: If the Zwitterion collapses to neutral during gas-phase optimization (proton transfer), this indicates the zwitterion is not stable in isolation. It requires explicit water molecules or a high-dielectric continuum model.

Part 3: Visualization of the Workflow

The following diagram illustrates the decision tree for the computational study, ensuring no artifactual minima are selected.

GStartStart: 2D StructureConfSearch1. Conformational Search(MMFF94s / OPLS4)Start->ConfSearchFilterFilter: Energy Window(< 5 kcal/mol)ConfSearch->FilterDFT_Gas2a. DFT Opt (Gas Phase)Neutral StateFilter->DFT_GasIntrinsic FoldingDFT_Water2b. DFT Opt (SMD: Water)Zwitterionic StateFilter->DFT_WaterPhysiological StateFreqCalc3. Frequency Calculation(Check Imaginary Freqs)DFT_Gas->FreqCalcDFT_Water->FreqCalcNBO4. NBO Analysis(Hyperconjugation/H-Bonds)FreqCalc->NBOValid MinimaOverlay5. Bioisostere Overlay(vs. Gabapentin)NBO->Overlay

Caption: Hierarchical computational workflow for characterizing the conformational landscape of oxetane-based amino acids.

Part 4: Conformational Landscape & Data Interpretation
4.1 Intramolecular Hydrogen Bonding (IMHB)

In the neutral state (common in non-polar environments or membrane interiors), the molecule will likely adopt a "folded" conformation stabilized by hydrogen bonds.

Interaction TypeDistance (

)
Angle (

)
Stability Contribution

1.8 - 2.2 Å150° - 170°High (Folded)

1.9 - 2.3 Å140° - 160°Medium (Folded)
Oxetane

> 2.5 ÅVariableWeak (Competing)

Analysis Directive: Use NBO (Natural Bond Orbital) analysis to calculate the



4.2 The "Oxetane Pucker"

Monitor the dihedral angle of the ring (

  • Planar:

    
     (Rare for 3,3-disubstituted).
    
  • Puckered:

    
    .
    
  • Impact: The pucker dictates the vector angle between the two side chains. A highly puckered ring may bring the amine and acid closer, promoting the folded state (bioactive mimicry) more effectively than the chair-form cyclohexane of Gabapentin.

4.3 Electronic Profiling (pKa)

The oxetane oxygen is a Lewis base but also an inductive withdrawer.

  • Hypothesis: The pKa of the amine in this molecule will be lower than in Gabapentin (pKa ~10.7) due to the field effect of the oxetane oxygen.

  • Calculation: Use the thermodynamic cycle method combined with experimental anchors.

    
    
    Reference: Use Gabapentin as the reference molecule to cancel systematic errors.
    
Part 5: Application in Drug Design[4]
5.1 Bioisosteric Overlay

To validate this molecule as a drug candidate, perform a rigid and flexible alignment against Gabapentin.

  • Rigid Alignment: Align the

    
     vectors of the acid and amine arms.
    
  • Volume Calculation: Compare the Van der Waals volume. The oxetane is significantly smaller (

    
    ) than the cyclohexane (
    
    
    ).
  • Lipophilicity (LogP): The oxetane will lower the LogP by ~1.0 - 1.5 units compared to the carbocycle, improving solubility without adding polar surface area that hinders membrane permeability (the "solubility without penalty" concept).

5.2 Synthesis of Findings
  • If the Folded Conformation is the global minimum in water (Zwitterion), the molecule is pre-organized for binding.

  • If the pKa is lowered to ~7.5-8.5, the molecule may have improved passive permeability compared to highly basic analogues.

References
  • Wuitschik, G. et al. (2010).[3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Mullard, A. (2012). "Drug discovery: The oxetane option." Nature Reviews Drug Discovery. Link

  • Burkhard, J. A. et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Dunitz, J. D. (1994). "The entropic cost of bound water in crystals and biomolecules." Science. (Foundational text on conformational entropy). Link

  • Frisch, M. J. et al. (2016). "Gaussian 16, Revision C.01." Gaussian, Inc. (Standard citation for DFT protocols). Link

The Bioisosteric Potential of the Oxetane Motif in Amino Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The strategic replacement of chemical functional groups with bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile.[1] Among the array of available bioisosteres, the four-membered oxetane ring has emerged as a uniquely powerful motif, particularly when incorporated into amino acid scaffolds.[2][3] This technical guide provides an in-depth exploration of the oxetane motif as a bioisostere in the context of amino acids for researchers, scientists, and drug development professionals. We will dissect the fundamental principles behind its utility, from its profound impact on physicochemical properties such as solubility and metabolic stability to its ability to impose valuable conformational constraints.[4][5] This guide presents detailed synthetic protocols for creating oxetane-containing amino acid building blocks, workflows for their incorporation into peptides, and case studies that illustrate their successful application in drug discovery.[6][7][8]

Introduction: The Strategic Value of Small Rings in Modern Drug Design

The Principle of Bioisosterism: Beyond Simple Mimicry

Bioisosterism is a strategy used in drug design to modify lead compounds by replacing a functional group with another that has similar steric, electronic, and solubility characteristics, with the goal of improving potency, selectivity, or pharmacokinetic parameters.[1][9] The thoughtful application of a bioisostere can address a wide range of developability issues, including metabolic liabilities, toxicity, poor solubility, and off-target activity.[1] The concept has evolved from simple isosteric replacements (e.g., F for H) to more complex functional group analogues that can fundamentally alter a molecule's properties in a beneficial way.[1]

The Oxetane Ring: A Unique Constrained Bioisostere

The oxetane, a four-membered oxygen-containing heterocycle, presents a fascinating combination of properties that make it an attractive bioisostere.[4][10] Its strained C-O-C bond angle exposes the oxygen's lone pairs, making it a strong hydrogen-bond acceptor, comparable to or even stronger than a carbonyl group.[10][11] Despite its ring strain of approximately 25.5 kcal/mol, the oxetane ring is generally stable under physiological and many synthetic conditions.[10][11] It is characterized by its small size, high polarity, and three-dimensional structure.[3][12] These features allow it to serve as an effective surrogate for commonly used but often problematic groups like gem-dimethyl and carbonyl moieties.[4][10][13]

Key Advantages of Oxetane Substitution in Amino Acid Scaffolds

Incorporating an oxetane into an amino acid or peptide backbone is not merely an academic exercise; it is a tactical decision to address specific challenges in drug development. As a bioisosteric replacement for a carbonyl or a gem-dimethyl group on an amino acid side chain, the oxetane can confer profound changes in aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[5] For instance, replacing a metabolically vulnerable gem-dimethyl group with an oxetane can block oxidation while simultaneously reducing lipophilicity and improving solubility.[5][10] When used to replace a peptide bond's carbonyl group, it creates a non-hydrolyzable amide isostere that can enhance proteolytic stability.[8][14]

Physicochemical and Conformational Impact of Oxetane Integration

The decision to incorporate an oxetane is driven by its ability to predictably modulate key molecular properties. The causality behind these changes stems from the ring's unique blend of polarity, rigidity, and stereoelectronic features.

Modulating Fundamental Physicochemical Properties
  • Solubility Enhancement : A primary driver for using oxetanes is to improve aqueous solubility. The replacement of a nonpolar gem-dimethyl group with the polar oxetane motif can dramatically increase solubility by introducing a strong hydrogen bond acceptor without a significant increase in molecular volume.[4][5]

  • Lipophilicity (LogP/LogD) Tuning : High lipophilicity is often associated with poor pharmacokinetic profiles. Oxetanes can serve as less lipophilic replacements for tert-butyl or gem-dimethyl groups, helping to lower LogD and move compounds into a more favorable "drug-like" chemical space.[3][15]

  • Metabolic Stability and Clearance : The oxetane ring itself is generally resistant to metabolic degradation, in many cases showing lower intrinsic clearance rates in human liver microsomes compared to corresponding gem-dimethyl or carbonyl compounds.[11] This makes it an excellent "metabolic shield" to block labile sites.[3][10]

  • Basicity (pKa) Attenuation of Proximal Amines : The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[3][12] This effect is valuable for reducing the pKa of a basic nitrogen to avoid unwanted hERG inhibition or to improve cell permeability by decreasing the proportion of the protonated species at physiological pH.[12][16]

Imposing Conformational Restraint: A Double-Edged Sword

The rigidity of the oxetane ring has significant stereochemical consequences. This can be leveraged to pre-organize a molecule for binding or, if not carefully considered, can lead to loss of activity.

  • Inducing Turns and Pre-organization for Macrocyclization : When incorporated into a peptide backbone, the oxetane motif can act as a potent turn-inducer.[17] This pre-organization brings the ends of a linear peptide closer together, dramatically improving the efficiency of challenging macrocyclization reactions for tetra-, penta-, and hexapeptides.[17][18] This effect has been confirmed by NMR studies showing key NOEs indicative of a turn structure.[17][18]

  • Disruption of Canonical Secondary Structures : While beneficial for inducing turns, the same conformational rigidity can be detrimental to established secondary structures. The introduction of an oxetane into an α-helical peptide has been shown to cause a significant loss of helicity.[14][19] Molecular dynamics simulations reveal that the modification introduces a kink in the helical axis and disrupts the characteristic hydrogen bonding pattern.[14][18][19]

  • Case Study: Oxetane-β-amino acid Oligomers : Despite the potential for disruption, oxetane-containing oligomers can adopt their own well-defined secondary structures. Conformational analysis of oxetane β-amino acid oligomers has shown they form stable, folded conformations in solution, dictated by an internal 10-membered hydrogen-bonded motif, which is comparable to a conventional β-turn.[4][20]

Data Summary: Oxetane vs. Common Isosteres

The following table summarizes the comparative effects of replacing common chemical groups with an oxetane motif, based on findings from multiple matched molecular pair studies.

PropertyOriginal Group (e.g., Carbonyl, gem-Dimethyl)Oxetane ReplacementRationale & Causality
Aqueous Solubility Low to ModerateSignificantly Increased [5][16]Replacement of a nonpolar group with a polar, H-bond accepting motif.
Lipophilicity (LogD) HighReduced [1][3]The oxetane is more polar and less lipophilic than hydrocarbon analogues.
Metabolic Stability Often Liable to OxidationGenerally Increased [3][11]The C-O and C-C bonds of the oxetane ring are poor substrates for CYP enzymes.
Proximal Amine pKa High (e.g., ~10-11)Reduced by 1-3 units [3][8][16]The oxetane oxygen is electron-withdrawing, reducing the basicity of the nitrogen.
H-Bond Acceptance Strong (Carbonyl)Comparable or Stronger [10][11]The strained C-O-C angle exposes the oxygen lone pairs effectively.
Proteolytic Stability Liable (Amide Bond)Fully Stable [8][14]The ether linkage of the amino-oxetane isostere is not recognized by proteases.

Synthetic Pathways to Oxetane-Containing Amino Acids

The increasing utility of oxetane-amino acids has driven the development of robust synthetic methodologies. Access to these building blocks is no longer a bottleneck for their exploration in drug discovery campaigns.

Core Synthetic Strategies: An Overview

Modern synthetic strategies provide access to a diverse range of oxetane-amino acid scaffolds. Key approaches include the functionalization of pre-formed oxetane rings, such as oxetan-3-one, or the direct conversion of natural amino acids.[3][4][6] The Horner-Wadsworth-Emmons reaction followed by a conjugate addition is a particularly powerful method for creating 3,3-disubstituted systems.[6][21] More recently, photoredox catalysis has enabled the direct conversion of carboxylic acids to 3-oxetanol bioisosteres, offering a novel and efficient route.[7][22]

Protocol 1: Synthesis via Horner-Wadsworth-Emmons and Aza-Michael Addition

This protocol describes a general and reliable method for preparing 3-amino-3-carboxymethyl oxetane derivatives, which are versatile amino acid building blocks.[6][21]

Step-by-Step Methodology:

  • Horner-Wadsworth-Emmons Reaction:

    • To a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF at 0 °C, add a suitable base such as DBU (1.2 eq).

    • Stir the mixture for 30 minutes to generate the phosphonate ylide.

    • Add a solution of oxetan-3-one (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC/LCMS analysis indicates complete consumption of the ketone.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

    • Purify the crude product, methyl 2-(oxetan-3-ylidene)acetate, by silica gel chromatography.

  • Aza-Michael Addition:

    • Dissolve the resulting methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in a suitable solvent such as methanol.

    • Add the desired primary or secondary amine (1.1-1.5 eq) to the solution.

    • Stir the reaction at room temperature for 24-48 hours. The reaction progress should be monitored by LCMS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting 3-amino-3-(acetoxymethyl)oxetane derivative by silica gel chromatography or recrystallization.

  • Hydrolysis (Optional):

    • To obtain the free carboxylic acid, the methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

This system is self-validating as the progress of each step can be cleanly monitored by standard analytical techniques (TLC, LCMS, NMR), and the intermediates and final products are stable and readily purified.

Protocol 2: Photocatalytic Decarboxylative Addition to Oxetanone

This cutting-edge protocol enables the direct conversion of N-protected α-amino acids into 3-amino-3-hydroxy-oxetane (oxetanol) derivatives.[7][22]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a reaction vessel, combine the N-aryl or N-acyl α-amino acid (1.0 eq), 3-oxetanone (2.0-3.0 eq), and a suitable photoredox catalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%).

    • The reaction is typically performed in a polar aprotic solvent like DMSO or DMA.

  • Execution:

    • Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen).

    • Irradiate the mixture with a light source appropriate for the chosen photocatalyst (e.g., blue LEDs) at room temperature.

    • Stir vigorously for 12-24 hours. Monitor the reaction by LCMS for the consumption of the starting amino acid.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting 3-substituted-3-oxetanol product by column chromatography.

The causality of this reaction involves the single-electron oxidation of the carboxylate to form a carboxyl radical, which rapidly extrudes CO₂ to generate an α-amino radical. This radical then adds to the carbonyl of 3-oxetanone to form the product.

Workflow Diagram: From Starting Materials to Peptide-Ready Building Block

G cluster_0 Synthesis of Oxetane Core cluster_1 Functionalization & Protection Oxetanone Oxetan-3-one Oxetanylidene Methyl 2-(oxetan-3-ylidene)acetate Oxetanone->Oxetanylidene Horner-Wadsworth-Emmons Phosphonate Phosphonate Ylide Phosphonate->Oxetanylidene Amine Amine (R-NH2) AminoEster 3-Amino-3-(acetoxymethyl)oxetane Oxetanylidene->AminoEster Aza-Michael Addition Amine->AminoEster Hydrolysis Ester Hydrolysis AminoEster->Hydrolysis ProtectedAA N-Boc-Oxetane-Amino Acid (Peptide-Ready Building Block) Hydrolysis->ProtectedAA Boc Protection

Caption: Synthetic workflow from oxetan-3-one to a protected oxetane-amino acid.

Application in Peptide and Small Molecule Drug Discovery

The true potential of oxetane-amino acids is realized when they are applied to solve tangible problems in drug discovery programs, from enhancing the stability of peptides to fine-tuning the properties of small molecule kinase inhibitors.

Oxetanes as Amide and Carbonyl Bioisosteres in Peptidomimetics

A major liability of peptide-based drugs is their rapid degradation by proteases. Replacing a scissile amide bond with a stable isostere is a proven strategy to overcome this. The 3-amino-oxetane motif is an excellent non-hydrolyzable peptide bond isostere.[14] Matched molecular pair studies comparing benzamides to their 3-aryl-3-amino-oxetane counterparts have shown that the oxetane versions retain key H-bonding capabilities and exhibit comparable or improved physicochemical properties, including enhanced solubility and metabolic stability.[9][16][23]

  • Enhancing Proteolytic Stability : The ether linkage inherent in the amino-oxetane backbone is completely resistant to cleavage by proteases like trypsin and chymotrypsin, significantly extending the half-life of peptide drug candidates.[3][8]

  • Improving Cell Permeability : While peptide permeability is a complex issue, the reduction of pKa of nearby amines and the potential for improved solubility conferred by the oxetane can contribute positively to a peptide's ability to cross cell membranes.[3][16]

Case Study: Oxetane-Modified Leu-Enkephalin Analogs

Leu-enkephalin is an endogenous opioid peptide that is degraded too rapidly for therapeutic use. In a compelling demonstration of the oxetane's utility, researchers replaced specific amide bonds within the peptide with 3-aminooxetane motifs.[8] The resulting analogs were not only stable to hydrolysis but also retained potent binding at the δ-opioid receptor, with the analog containing a replacement of the terminal amide bond showing particular promise.[8] This study serves as a clear proof-of-concept for the viability of this bioisosteric replacement.

Diagram: Bioisosteric Replacement Strategies

G cluster_0 Common Drug Moieties cluster_1 Oxetane Bioisostere cluster_2 Resulting Improvements Carbonyl Carbonyl Group (e.g., in Amide) Oxetane Oxetane Ring Carbonyl->Oxetane Replace GemDimethyl gem-Dimethyl Group GemDimethyl->Oxetane Replace Sol ↑ Solubility Oxetane->Sol Stab ↑ Metabolic Stability Oxetane->Stab pKa ↓ Proximal Amine pKa Oxetane->pKa Perm ↑ Permeability Oxetane->Perm

Caption: Bioisosteric replacement of common motifs with an oxetane ring.

Advanced Protocols: Incorporation into Peptides

The availability of monomeric oxetane-amino acids is only the first step. Efficiently incorporating them into larger peptide sequences is critical for their practical application.

Synthesis of Oxetane-Modified Dipeptide Building Blocks

To simplify their use in solid-phase peptide synthesis (SPPS), oxetane-modified dipeptide building blocks can be prepared in solution phase first.[24] This approach avoids potential difficulties with coupling a sterically hindered oxetane-amino acid directly onto a resin-bound peptide and ensures high-purity segments are used for chain elongation. A practical four-step route has been developed for this purpose, enabling the creation of dipeptides with contiguous alanine residues, and the methodology has been expanded to include all 20 proteinogenic amino acids.[24][25]

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Oxetane-Amino Acids

This protocol outlines the incorporation of a pre-formed Fmoc-protected oxetane-amino acid into a growing peptide chain on a solid support.

Step-by-Step Methodology:

  • Resin Preparation:

    • Start with a suitable solid support (e.g., Rink Amide or Wang resin) pre-loaded with the first amino acid.

    • Swell the resin in a suitable solvent (e.g., DMF) for 30-60 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the N-terminus.

    • Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).

  • Coupling the Oxetane-Amino Acid:

    • In a separate vessel, pre-activate the Fmoc-protected oxetane-amino acid (3-5 eq) by dissolving it in DMF with a coupling reagent combination such as HBTU/HOBt (3-5 eq) and a base like DIPEA (6-10 eq). Allow to activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time may be necessary due to the potential steric hindrance of the oxetane moiety.

  • Validation and Capping:

    • Take a small sample of the resin and perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free secondary amine is not present).

    • If the coupling is incomplete, repeat the coupling step.

    • If the coupling remains incomplete, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Chain Elongation:

    • Repeat the deprotection and coupling cycles for the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin thoroughly and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product for purification by HPLC.

Conclusion and Future Perspectives

The oxetane motif has firmly established itself as a valuable tool in the medicinal chemist's arsenal for amino acid and peptide modification. Its ability to act as a stable, polar, and conformationally constraining bioisostere for carbonyls and gem-dimethyl groups provides a rational path to improving critical drug-like properties.[4][5] We have demonstrated its power to enhance solubility, block metabolic degradation, and induce favorable conformations for macrocyclization.[11][17] The synthetic accessibility of oxetane-amino acids, through both classical and modern photocatalytic methods, ensures their continued and expanded use in drug discovery.[6][7]

Future work will likely focus on developing even more efficient and stereoselective synthetic routes to access a wider diversity of substituted oxetane-amino acids. As our understanding of the nuanced conformational effects of these motifs grows, we can expect to see their application in more complex molecular architectures, including constrained peptides targeting protein-protein interactions and novel small molecule scaffolds. The oxetane is no longer just a curiosity; it is a validated design element for creating the next generation of therapeutics.

References

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]

  • Cimpeano, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Jana, S., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

  • Zhang, Y. (2024). Synthesis of oxetane amino acids. ResearchGate. [Link]

  • Duncton, M. A. J. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • Czech, J., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Cimpeano, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

  • Grygorenko, O. O., et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

  • Roesner, S., et al. (2018). Synthesis and structure of oxetane containing tripeptide motifs. RSC Publishing. [Link]

  • Jana, S., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Delos Reyes, A. M. V., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Royal Society of Chemistry. [Link]

  • Roesner, S., et al. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. [Link]

  • Quarrell, K., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. bioRxiv. [Link]

  • Quarrell, K., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. PubMed. [Link]

  • Roesner, S., et al. (2025). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. [Link]

  • Roesner, S., et al. (2022). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. [Link]

  • Delos Reyes, A. M. V., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. PMC. [Link]

  • Guichard, G., et al. (2000). Helical conformations in oxetane β-amino acid hexamers. ResearchGate. [Link]

  • Roesner, S., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. PMC. [Link]

  • Roesner, S., et al. (2018). Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. [Link]

  • Author Unknown. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Author Unknown. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

  • Roesner, S., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. University of Warwick Publications. [Link]

  • Roesner, S., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. RSC Publishing. [Link]

Sources

Methodological & Application

Solid-phase peptide synthesis with 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Peptide Synthesis with 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid


-Amino Acids in SPPS

Executive Summary

The incorporation of 2-(3-(aminomethyl)oxetan-3-yl)acetic acid (Oxetane-AA) into peptide backbones represents a potent strategy for enhancing metabolic stability and aqueous solubility without significantly altering lipophilicity. As a bioisostere of the gem-dimethyl group and a conformational constraint, this 3,3-disubstituted oxetane acts as a


-amino acid analogue.

While 3,3-disubstituted oxetanes exhibit surprising stability toward Brønsted acids compared to their monosubstituted counterparts, their use in Solid-Phase Peptide Synthesis (SPPS) requires strict adherence to specific protocols to prevent acid-catalyzed ring opening or polymerization during cleavage. This guide provides a field-validated workflow for the Fmoc-based synthesis of Oxetane-AA peptides.

Molecule Profile & Handling

PropertySpecification
Systematic Name 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid
Role

-Amino acid surrogate; Solubility enhancer; Conformational constraint
Steric Profile Quaternary center at C3 creates moderate steric hindrance
Acid Stability Kinetic stability in 95% TFA (up to 4 hours at 20°C); Labilized by high heat (>35°C)
Storage -20°C, desiccated. Avoid prolonged exposure to strong Lewis acids.

Critical Handling Note: While the Fmoc-protected derivative is stable, the free amine (after deprotection) is nucleophilic. In solution phase, it can attack activated esters. In SPPS, the resin-bound amine is generally safe, but "difficult sequences" prone to aggregation can exacerbate steric issues during the subsequent coupling.

Strategic Resin Selection

The choice of resin dictates the C-terminal modification and the severity of acid cleavage conditions.

  • Recommendation A (Peptide Acids): 2-Chlorotrityl Chloride (2-CTC) Resin. [1]

    • Why: Allows cleavage of the peptide from the resin using extremely mild acid (1% TFA/DCM), leaving the oxetane ring completely intact. This is the safest route for synthesizing protected peptide fragments.

  • Recommendation B (Peptide Amides): Rink Amide MBHA Resin.

    • Why: Requires 95% TFA for cleavage.[2][3] The oxetane ring will survive this if scavengers are optimized (see Section 5), but temperature control is non-negotiable.

Protocol: Coupling & Elongation

Due to the quaternary center at the 3-position of the oxetane ring, the amino group is sterically hindered, similar to


-aminoisobutyric acid (Aib) or gem-dimethyl residues. Standard DIC/HOBt couplings are often insufficient.
Reagents:
  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Coupling Cycle:
  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Activation:

    • Dissolve Fmoc-Oxetane-AA (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq) immediately prior to addition to the resin.

    • Note: Pre-activation should not exceed 2 minutes to avoid racemization (though less of a concern for this achiral

      
      , it preserves reagent integrity).
      
  • Coupling:

    • Add activated mixture to resin.

    • Reaction Time: 60–120 minutes at Room Temperature.

    • Optimization: For difficult sequences, double couple (repeat step 2-3) rather than extending time or heating. Do not heat >40°C during coupling, as this risks premature instability.

  • Monitoring: Use the Chloranil test (more sensitive for secondary/hindered amines) rather than Kaiser test if the oxetane amine is the acceptor.

Protocol: Cleavage & Global Deprotection[5]

This is the highest-risk step. The oxetane oxygen can be protonated in high-concentration TFA, making the ring susceptible to nucleophilic attack by scavengers or water (ring opening).

The "Cold-Trap" Strategy: To minimize ring opening, we utilize a specific scavenger cocktail and temperature gradient.

Cleavage Cocktail Formulation:
ComponentVolume %Function
TFA 95%Cleavage & Deprotection
TIS (Triisopropylsilane) 2.5%Hydride donor; quenches carbocations
Water 2.5%Hydrolysis; moderates acidity

Note: Avoid Dithiothreitol (DTT) or thioanisole if possible, as sulfur nucleophiles are aggressive toward protonated oxetanes.

Execution:
  • Pre-Chill: Cool the cleavage cocktail to 0°C (ice bath).

  • Addition: Add cold cocktail to the dry resin.

  • Incubation:

    • Agitate at 0°C for 15 minutes .

    • Allow to warm to Room Temperature (20–22°C) .

    • Agitate for 2 hours maximum . Do not exceed 3 hours.

  • Precipitation:

    • Filter resin directly into cold diethyl ether (-20°C) .

    • Centrifuge and wash pellet

      
       with cold ether.
      

Quality Control & Troubleshooting

Self-Validating the Protocol: Before committing the entire resin batch, perform a Micro-Cleavage :

  • Take ~5 mg of resin.

  • Treat with 100

    
    L of cocktail for 2 hours.
    
  • Inject supernatant onto LC-MS.

  • Pass Criteria: Main peak corresponds to

    
    .
    
  • Fail Criteria: Presence of peaks at

    
     (Hydrolysis/Ring opening) or 
    
    
    
    .

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Mass +18 Da (Water) Acid-catalyzed ring openingReduce cleavage time; Ensure temperature starts at 0°C.
Incomplete Coupling Steric hindrance at C3Switch to HATU/HOAt; Use Double Coupling; Increase equivalents to 5x.
Polymerization Cationic polymerization of oxetaneEnsure TIS content is sufficient (2.5–5%); Do not use pure TFA without water.[3]

Process Visualization

Workflow Diagram: Oxetane Peptide Synthesis

SPPS_Oxetane Start Resin Selection Load Fmoc-Oxetane-AA Loading Start->Load Decision Next AA is Oxetane? Load->Decision Protect Chain Elongation (Standard Fmoc) Protect->Decision Next Cycle Cleave Cleavage: TFA/TIS/H2O 0°C -> 20°C Protect->Cleave Complete CoupleOx Coupling: HATU/DIPEA (3 eq) 2h @ 20°C Decision->CoupleOx Yes CoupleStd Coupling: DIC/Oxyma 45m @ 50°C Decision->CoupleStd No CoupleOx->Protect CoupleStd->Protect QC QC: LC-MS Check for +18 Da Cleave->QC

Caption: Optimized workflow distinguishing standard coupling from the steric-sensitive Oxetane-AA coupling.

Decision Tree: Cleavage Strategy

Cleavage_Strategy Start Select Cleavage Method ResinType Resin Type? Start->ResinType CTC 2-Chlorotrityl (2-CTC) ResinType->CTC Peptide Acid Rink Rink Amide / Wang ResinType->Rink Peptide Amide Mild 1% TFA in DCM (Acid Labile) CTC->Mild Strong 95% TFA Cocktail Rink->Strong Result1 Protected Peptide Fragment (Ring Intact) Mild->Result1 Scavenger Add Scavengers: 2.5% TIS + 2.5% H2O Strong->Scavenger Temp CRITICAL: Start at 0°C Max 20°C Scavenger->Temp Result2 Deprotected Peptide (Ring Intact) Temp->Result2

Caption: Selection logic for cleavage cocktails to ensure oxetane ring survival.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical and Metabolic Modulators in Drug Discovery."[4][5] Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Oxetane-Containing Peptides." Organic Letters.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews.

  • Bachem. (2024). "Fmoc-SPPS: Standard Protocols and Cleavage Cocktails." Bachem Technical Guides.

Sources

Protecting group strategies for 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Protection Strategies for 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid

Executive Summary

This technical guide details the protection and handling strategies for 2-(3-(aminomethyl)oxetan-3-yl)acetic acid , a critical peptidomimetic building block. This molecule serves as a polar, metabolically stable bioisostere for gem-dimethyl groups or carbonyls in peptide backbones.

The Core Challenge: While the 3,3-disubstituted oxetane ring offers improved stability over unsubstituted oxetanes, it remains susceptible to acid-catalyzed ring opening (polymerization or hydrolysis to the diol) under harsh conditions. Conversely, it exhibits excellent stability toward basic conditions.

Key Recommendation: For Solid Phase Peptide Synthesis (SPPS), utilize an Fmoc/tBu strategy paired with 2-Chlorotrityl Chloride (2-CTC) resin .[1] This allows for resin cleavage under mild acidic conditions (1% TFA), preserving the oxetane integrity.

Chemical Context & Stability Profile

Understanding the reactivity profile is prerequisite to selecting a protection strategy.

ConditionStabilityNotes
Basic (Piperidine/DMF) High Stable to 20% piperidine (standard Fmoc removal).[2] No ring opening observed.
Basic (LiOH/NaOH) High Stable to saponification conditions for ester hydrolysis.
Acidic (1-5% TFA) High Stable. Ideal for cleavage from acid-labile resins (2-CTC, Sieber).
Acidic (95% TFA) Moderate/Low Time-dependent. Prolonged exposure (>2h) or high cation concentrations can trigger ring opening/polymerization.
Hydrogenolysis (

/Pd)
High Compatible with Cbz/Bn removal.
Lewis Acids (

,

)
Critical Failure rapid ring opening. Avoid Lewis acid catalysts.

Strategic Protection Matrix

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate protection route based on the downstream application.

ProtectionStrategy cluster_legend Legend Start Starting Material: 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid (Zwitterion/Salt) Decision Intended Application? Start->Decision SPPS SPPS (Fmoc) Decision->SPPS Peptide Synthesis SolPhase Solution Phase (Boc) Decision->SolPhase Small Molecule/Scale-up FmocProt Reaction: Fmoc-OSu + NaHCO3 SPPS->FmocProt BocProt Reaction: Boc2O + NaOH SolPhase->BocProt Resin Resin Loading: 2-CTC Resin (Recommended) FmocProt->Resin Low Acid Cleavage Ester C-Term Protection: Methyl/Allyl Ester BocProt->Ester Orthogonal C-Term key1 Critical Decision key2 Safe Route

Figure 1: Decision tree for protecting group strategy. Note the emphasis on 2-CTC resin for SPPS to mitigate acid sensitivity.

Detailed Protocols

Protocol A: N-Fmoc Protection (SPPS Standard)

Rationale: We use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl. Fmoc-Cl generates HCl as a byproduct, which can degrade the oxetane ring if local pH drops. Fmoc-OSu releases N-hydroxysuccinimide (weakly acidic/neutral), which is safer.

Reagents:

  • Substrate: 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid (1.0 eq)

  • Reagent: Fmoc-OSu (1.1 eq)

  • Base:

    
     (2.5 eq)
    
  • Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane (1:1 v/v)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 2-(3-(aminomethyl)oxetan-3-yl)acetic acid (10 mmol) and

    
     (25 mmol) in water (25 mL). Stir until clear (pH should be ~8-9).
    
  • Addition: Add Acetone (25 mL). Cool the mixture to 0°C on an ice bath.

  • Reaction: Add Fmoc-OSu (11 mmol) portion-wise over 15 minutes.

  • Monitoring: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (EtOAc/Hexane + 1% AcOH) or LC-MS.

  • Workup (Crucial):

    • Evaporate Acetone under reduced pressure (keep bath < 40°C).

    • Wash the aqueous layer with

      
       (
      
      
      
      mL) to remove excess Fmoc-OSu and byproducts.
    • Acidification: Carefully acidify the aqueous phase to pH 3–4 using 1M citric acid or 0.5M

      
       . Do NOT use concentrated HCl.
      
    • Extract with EtOAc (

      
       mL).
      
  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
  • Yield: Expect 85–95% as a white foam/solid.

Protocol B: Resin Loading (2-Chlorotrityl Chloride Resin)

Rationale: 2-CTC resin allows cleavage of the peptide using 1% TFA in DCM. This is the safest method to handle oxetane peptides, avoiding the 95% TFA "cocktails" used with Wang resin.

Step-by-Step:

  • Swell: Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in dry DCM (10 mL) for 30 mins.

  • Loading: Dissolve Fmoc-protected oxetane amino acid (0.6–0.8 eq relative to resin capacity) in dry DCM (10 mL). Add DIPEA (4.0 eq).

  • Coupling: Add solution to resin. Shake for 2 hours at RT.

  • Capping: Add MeOH (1 mL) to the reaction mixture (still with resin) and shake for 15 mins to cap unreacted chlorides.

  • Wash: Drain and wash resin: DCM (

    
    ), DMF (
    
    
    
    ), DCM (
    
    
    ).
  • Storage: Vacuum dry. The resin is now ready for standard Fmoc SPPS cycles.

Critical Handling: The Acid Sensitivity Paradox

The most common failure mode is ring opening during deprotection.

Mechanism of Failure: Protonation of the oxetane oxygen activates the adjacent carbons for nucleophilic attack. In the presence of water or other nucleophiles, the ring opens to form a diol or ester.

DOT Visualization: Degradation Pathway

Degradation Oxetane Intact Oxetane (Active) Protonated Protonated Intermediate (+ H+) Oxetane->Protonated Strong Acid (TFA > 50%) RingOpen Ring Opening (Nucleophilic Attack) Protonated->RingOpen + H2O / Nucleophiles Diol Linear Diol/Polymer (Inactive/Byproduct) RingOpen->Diol

Figure 2: Acid-catalyzed degradation pathway. Minimizing water and acid exposure time is critical.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
LCMS shows M+18 peak Hydrolysis (Ring opening to diol)Reduce TFA concentration; Ensure solvents are anhydrous during cleavage.
Broad peaks/Polymerization Cationic polymerizationAdd scavengers (TIS/Water) but keep water low (<2%). Use 2-CTC resin.[1]
Low Loading on Resin Steric hindrance at 3,3-positionIncrease coupling time; Ensure efficient mixing; Use HATU/HOAt.

References

  • Wuitschik, G., et al. (2006).[3] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736-7739.[3]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529.

  • Wuitschik, G., et al. (2010).[3] "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Roesner, S., et al. (2019).[4] "Development of oxetane modified building blocks for peptide synthesis." Organic & Biomolecular Chemistry, 17, 3043-3047.

Sources

Application Note: A Practical Guide to the Solid-Phase Synthesis of Peptide Libraries Incorporating 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid (AmoA)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a route to novel therapeutics with enhanced stability, selectivity, and pharmacokinetic profiles.[1][2] 2-(3-(aminomethyl)oxetan-3-yl)acetic acid (AmoA) has emerged as a particularly valuable building block. It acts as a bioisosteric replacement for a dipeptide unit, where the central amide carbonyl is substituted with a four-membered oxetane ring.[3][4][5] This modification imparts significant resistance to proteolytic degradation while maintaining key hydrogen bonding capabilities, making it an attractive motif for peptidomimetic design.[4][6] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of AmoA into peptide libraries using Fmoc-based solid-phase peptide synthesis (SPPS), addressing the unique challenges posed by this sterically hindered building block.

Introduction: The Rationale for Oxetane-Modified Peptides

Peptides are highly specific and potent biological modulators, but their therapeutic potential is often limited by poor metabolic stability and cell permeability.[2][7] Peptidomimetics aim to overcome these limitations by introducing structural modifications that mimic the essential features of a peptide while possessing improved drug-like properties.[8] The oxetane ring, specifically when used to replace a backbone amide C=O group, is an exemplary tool in this endeavor.[4][9]

Key Advantages of AmoA Incorporation:

  • Proteolytic Resistance: The replacement of a scissile amide bond with a stable ether linkage within the oxetane ring renders the peptide backbone resistant to cleavage by proteases.[4]

  • Bioisosterism and H-Bonding: The oxetane oxygen can act as a hydrogen bond acceptor, and the adjacent amine serves as a donor, thus mimicking the hydrogen bonding pattern of a natural peptide bond.[4][5]

  • Conformational Constraint: The rigid four-membered ring introduces a distinct conformational bias, which can pre-organize the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[10][11] This can be particularly advantageous in the macrocyclization of small peptides.[10][11]

The diagram below illustrates the structural analogy between a standard dipeptide unit and an AmoA-containing peptidomimetic backbone.

Caption: Structural comparison of a peptide bond and an AmoA unit.

Core Challenge: Overcoming Steric Hindrance

The primary challenge in synthesizing AmoA-containing peptides is the steric hindrance presented by the oxetane moiety. This bulkiness can significantly slow down the kinetics of the amide bond formation, leading to incomplete coupling reactions and the accumulation of deletion sequences.[12][13] Standard coupling conditions used for canonical amino acids are often insufficient.[14]

Success hinges on two key factors:

  • Use of Pre-formed Building Blocks: AmoA is typically incorporated as a dipeptide building block (e.g., Fmoc-Xaa-AmoA-OH), which is prepared in solution phase beforehand.[4][9] This simplifies the more challenging coupling onto the resin-bound amine.

  • Potent Coupling Reagents: The use of high-reactivity coupling reagents is essential to drive the reaction to completion.

Selecting the Right Coupling Reagent

Uronium/aminium and phosphonium salt-based reagents are highly effective as they convert the carboxylic acid into a highly reactive ester species capable of overcoming the steric barrier.[15][16]

ReagentFull NameActivating SpeciesReactivityKey Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateOAt-esterVery HighHighly efficient, especially for hindered couplings. The gold standard for difficult sequences.[16]
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateO-6-ClBt-esterHighMore reactive and soluble than HBTU. A very effective and common choice for challenging couplings.[15]
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxyma-esterVery HighCoupling efficiency is comparable to HATU but avoids the potentially explosive HOBt/HOAt byproducts.[16][17]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateOBt-esterModerate-HighA phosphonium salt reagent, good for many difficult couplings but may be less effective than HATU for the most extreme cases.[15]

Protocol: Solid-Phase Synthesis of an AmoA-Containing Peptide

This protocol outlines a standard Fmoc-SPPS workflow adapted for the incorporation of an Fmoc-Xaa-AmoA-OH building block.

Materials and Reagents
ItemSupplierPurpose
Rink Amide MBHA ResinVariousSolid support for C-terminal amides
Fmoc-Protected Amino AcidsVariousStandard peptide building blocks
Fmoc-Xaa-AmoA-OH Building BlockCustom SynthesisOxetane-containing building block
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent
Dichloromethane (DCM)Peptide Synthesis GradeWashing solvent
PiperidineReagent GradeFmoc deprotection
HATUVariousCoupling reagent
N,N-Diisopropylethylamine (DIEA)Reagent GradeActivation base
Acetic Anhydride (Ac₂O)Reagent GradeCapping reagent
Trifluoroacetic Acid (TFA)Reagent GradeCleavage from resin
Triisopropylsilane (TIS)Reagent GradeCation scavenger
HPLC-Grade Water & AcetonitrileVariousPurification solvents
General SPPS Workflow

The synthesis follows a cyclical process of deprotection, washing, and coupling to elongate the peptide chain on the solid support.

start Start: Resin Swelling (DMF, 30 min) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF, 2x10 min) start->deprotection wash1 2. DMF Wash (5-7 times) deprotection->wash1 coupling 3. Amino Acid Coupling (AA/Reagent/Base in DMF) wash1->coupling wash2 4. DMF Wash (3-5 times) coupling->wash2 check Kaiser Test (Check for completion) wash2->check check->coupling Negative (Yellow) -> Recouple repeat Repeat Cycle for Next Amino Acid check->repeat Positive (Blue) repeat->deprotection cleavage Final Cleavage & Deprotection (TFA/TIS/H2O) repeat->cleavage

Caption: General workflow for a single Fmoc-SPPS cycle.

Detailed Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

Step 1: Resin Preparation

  • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Standard Fmoc-Amino Acid Coupling (for non-AmoA residues)

  • Deprotection: Add 5 mL of 20% piperidine in DMF. Agitate for 10 minutes. Drain. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (7 x 5 mL).

  • Coupling:

    • In a separate vial, pre-activate by dissolving Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in 2 mL of DMF. Let stand for 2 minutes.

    • Add the activated solution to the resin. Agitate for 45-60 minutes.

  • Washing: Wash the resin with DMF (5 x 5 mL).

  • Confirmation: Perform a Kaiser test to confirm the absence of free amines. If the test is positive (beads are blue), the coupling is complete. If negative (beads are yellow/colorless), proceed to Step 3.

Step 3: Protocol for Incorporating the Fmoc-Xaa-AmoA-OH Building Block Causality: This step is modified to account for the high steric hindrance of the AmoA building block. A longer reaction time and a potential "double coupling" are employed to ensure the reaction proceeds to completion.[12][15]

  • Deprotection: Perform the N-terminal Fmoc deprotection of the resin-bound peptide as described in Step 2.1.

  • Washing: Perform the DMF wash as described in Step 2.2.

  • First Coupling:

    • In a separate vial, pre-activate by dissolving the Fmoc-Xaa-AmoA-OH building block (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in 3 mL of DMF.

    • Add the activated solution to the resin.

    • Agitate for 2-4 hours. This extended time is critical.

  • Washing: Wash the resin with DMF (5 x 5 mL).

  • Confirmation & Decision: Perform a Kaiser test.

    • If positive (blue beads) , the coupling is complete. Proceed with the synthesis.

    • If negative or weakly positive (yellow/light blue beads) , a second coupling is required.

  • Second Coupling (if necessary):

    • Prepare a fresh solution of activated Fmoc-Xaa-AmoA-OH as in Step 3.3.

    • Add it to the resin and agitate for another 2 hours.

    • Wash with DMF (5 x 5 mL) and proceed to the next cycle.

Step 4: Capping (Optional but Recommended) Causality: To prevent the formation of deletion sequences, any unreacted free amines after the coupling step can be permanently blocked (capped) with an acetyl group.

  • After a difficult coupling step, wash the resin with DMF.

  • Add a solution of Acetic Anhydride/DIEA/DMF (1:1:3 ratio) to the resin and agitate for 20 minutes.

  • Wash thoroughly with DMF (5 x 5 mL).

Step 5: Final Cleavage and Deprotection

  • After the final Fmoc deprotection, wash the resin with DMF (5x), followed by DCM (5x), and dry the resin under vacuum.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Use with caution in a fume hood.

  • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a cold solution of diethyl ether (40 mL).

  • A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Library Synthesis: The Split-and-Pool Method

To generate a large combinatorial library, the split-and-pool (or "one-bead-one-compound") method is a powerful strategy.[18] This method systematically builds every possible combination of a defined set of building blocks.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Pool0 Resin Split1_A A Pool0->Split1_A Split into 3 portions Split1_B B Pool0->Split1_B Split into 3 portions Split1_C C Pool0->Split1_C Split into 3 portions Pool1 Pool Split1_A->Pool1 Couple A, B, C respectively Split1_B->Pool1 Couple A, B, C respectively Split1_C->Pool1 Couple A, B, C respectively Split2_A A Pool1->Split2_A Pool & Split Split2_B B Split2_C C Final_AA AA Split2_A->Final_AA Couple A Final_BA BA Split2_A->Final_BA Couple A Final_CA CA Split2_A->Final_CA Couple A Final_AB AB Split2_B->Final_AB Couple B Final_BB BB Split2_B->Final_BB Couple B Final_CB CB Split2_B->Final_CB Couple B Final_AC AC Split2_C->Final_AC Couple C Final_BC BC Split2_C->Final_BC Couple C Final_CC CC Split2_C->Final_CC Couple C

Caption: Workflow for split-and-pool synthesis of a dipeptide library.

Characterization and Quality Control

After synthesis, the purity and identity of individual library members or a representative sample must be confirmed.

  • Reverse-Phase HPLC (RP-HPLC): This is the primary tool for assessing the purity of the crude peptide and for purifying the final product. A gradient of acetonitrile in water with 0.1% TFA is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides orthogonal confirmation of the peptide's identity by verifying its molecular weight.[19] It is essential for confirming the successful incorporation of the AmoA building block.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity / Many Deletion Products Incomplete coupling of the AmoA building block.Use a more potent coupling reagent (e.g., HATU, COMU). Increase coupling time to 2-4 hours. Perform a double coupling.[12][15]
Peptide aggregation on the resin.Switch from DMF to NMP as the primary solvent. Consider incorporating pseudoproline dipeptides in problematic sequences.[13][15]
No Product or Very Low Yield Incomplete deprotection of the previous residue.Extend piperidine treatment time or use fresh deprotection solution. Ensure thorough washing after deprotection.
Degradation during cleavage.Ensure cleavage cocktail contains appropriate scavengers (e.g., TIS for Trp, Cys). Minimize cleavage time.
Side Reactions Racemization during coupling.Use a non-nucleophilic base like DIEA or Collidine instead of NMM. Pre-activate for a minimal amount of time before adding to the resin.
Modification of sensitive side chains.Ensure all reactive side chains are properly protected. Use scavengers during final cleavage.[20]

References

  • Title: Development of Oxetane Modified Building Blocks for Peptide Synthesis. Source: LJMU Research Online. URL: [Link]

  • Title: Solid-Phase Synthesis of Oxetane Modified Peptides. Source: PubMed. URL: [Link]

  • Title: Solid-Phase Synthesis of Oxetane Modified Peptides. Source: ACS Publications. URL: [Link]

  • Title: Development of oxetane modified building blocks for peptide synthesis. Source: RSC Publishing. URL: [Link]

  • Title: Synthesis and structure of oxetane containing tripeptide motifs. Source: ResearchGate. URL: [Link]

  • Title: Macrocyclisation of small peptides enabled by oxetane incorporation. Source: PMC. URL: [Link]

  • Title: Solid-phase Peptide Synthesis (SPPS) in Research & Development. Source: Gyros Protein Technologies. URL: [Link]

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis Online. URL: [Link]

  • Title: Macrocyclisation of small peptides enabled by oxetane incorporation. Source: RSC Publishing. URL: [Link]

  • Title: Non-Canonical Amino Acids for Protein Analysis and Peptide Inhibitors. Source: The Australian National University. URL: [Link]

  • Title: Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. Source: PMC. URL: [Link]

  • Title: 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Source: 2BScientific. URL: [Link]

  • Title: Synthesis of Peptide Library. Source: QYAOBIO. URL: [Link]

  • Title: Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Source: PMC. URL: [Link]

  • Title: Design of peptides with non-canonical amino acids using flow matching. Source: bioRxiv. URL: [Link]

  • Title: Oxetanyl peptides: novel peptidomimetic modules for medicinal chemistry. Source: ETH Zurich Research Collection. URL: [Link]

  • Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Source: MDPI. URL: [Link]

  • Title: Effective Structural Characterization Strategies for Peptides. Source: BioPharmaSpec. URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry. Source: Aapptec. URL: [Link]

  • Title: Principles and applications of small molecule peptidomimetics | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. Source: University of Warwick. URL: [Link]

  • Title: Solid phase peptide synthesis: New resin and new protecting group. Source: CORE. URL: [Link]

  • Title: Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Source: MDPI. URL: [Link]

  • Title: A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Source: Digital CSIC. URL: [Link]

Sources

Coupling protocols for 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the incorporation of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid (CAS 1373923-02-4) into peptides using Solid Phase Peptide Synthesis (SPPS). This building block is a


-amino acid surrogate  containing a 3,3-disubstituted oxetane ring.

Key Technical Insights:

  • Classification: It acts as a conformationally restricted

    
    -amino acid (GABA analog). The oxetane ring imposes specific bond angles that can induce novel secondary structures (turns/helices) unavailable to linear GABA.
    
  • Stability: Unlike monosubstituted oxetanes, the 3,3-disubstituted oxetane scaffold is robust against standard TFA cleavage conditions (up to 95% TFA), making it compatible with Fmoc/tBu chemistry without special precautions.

  • Reactivity: The molecule possesses a primary amine and a primary carboxyl group, separated by a quaternary carbon. While less sterically hindered than

    
    -substituted oxetanes, the backbone extension requires optimized coupling times to ensure complete conversion.
    

Chemical Properties & Handling

PropertySpecification
IUPAC Name 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid
CAS Number 1373923-02-4
Formula C₆H₁₁NO₃
MW 145.16 g/mol
Functional Groups Primary Amine (-CH₂NH₂), Carboxylic Acid (-CH₂COOH)
Solubility Soluble in Water, DMSO, Methanol. Sparingly soluble in DCM.
Acidity (pKa) ~4.0 (COOH), ~9.5 (NH₂)
Storage -20°C, Desiccated. Hygroscopic.

Pre-Synthesis: Fmoc Protection Protocol

Commercially available sources often supply this compound as the free zwitterion or HCl salt. For SPPS, it must be converted to Fmoc-2-(3-(aminomethyl)oxetan-3-yl)acetic acid .

Critical Warning: Do not attempt to activate the free amino acid with coupling reagents (HATU/DIC) without N-protection. The proximity of the amine and carboxyl groups (separated by 3 carbons) will lead to rapid intramolecular cyclization to form a stable


-lactam (spiro-pyrrolidone), rendering the batch useless.
Protocol: Fmoc-OSu Protection

Reagents:

  • Starting Material: 1.0 eq (e.g., 1.0 g, 6.9 mmol)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): 1.1 eq

  • NaHCO₃: 2.5 eq

  • Solvent: Water : Acetone (1:1 v/v) or Water : Dioxane (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the amino acid and 1.45 g NaHCO₃ in 15 mL water. Ensure complete dissolution (sonicate if necessary).

  • Addition: Dissolve 2.56 g Fmoc-OSu in 15 mL Acetone (or Dioxane). Add this solution dropwise to the aqueous amino acid solution over 15 minutes while stirring vigorously.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS (Target Mass: 367.4 g/mol ).

  • Work-up:

    • Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap at 35°C).

    • Dilute the remaining aqueous layer with 20 mL water.

    • Extract twice with Diethyl Ether (to remove unreacted Fmoc-OSu and byproducts). Discard the ether layer.

    • Acidification: Cool the aqueous layer on ice. Slowly acidify to pH 2–3 using 1M HCl. The Fmoc-protected product should precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water (3x), and dry under high vacuum overnight.

    • Yield expectation: >85%.[1][2][3]

    • Storage: Store at 4°C.

Solid Phase Coupling Protocol

This protocol assumes the use of Fmoc-2-(3-(aminomethyl)oxetan-3-yl)acetic acid (prepared above).[4]

Workflow Logic

The coupling of


-amino acids is kinetically slower than 

-amino acids due to the increased degrees of freedom in the backbone and the specific trajectory required for the nucleophilic attack. We utilize HATU/HOAt for the highest efficiency, although DIC/Oxyma is a viable green alternative.

SPPS_Workflow Figure 1: SPPS Cycle for Oxetane-GABA Incorporation Start Resin Preparation (Swelling) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Activate Activation (Fmoc-AA + HATU + DIPEA) Wash1->Activate Couple Coupling Reaction (2h, RT) Activate->Couple Check QC: Kaiser Test Couple->Check Check->Activate Color (Positive) Re-couple Next Next Cycle Check->Next Blue (Negative)

Experimental Steps

1. Resin Preparation:

  • Use Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).

  • Swell resin in DMF for 30 minutes.

2. Activation (Standard 0.1 mmol scale):

  • Amino Acid: 3.0 equivalents (relative to resin loading).

  • Coupling Reagent: HATU (2.9 eq) or DIC/Oxyma (3.0 eq).

  • Base: DIPEA (6.0 eq) if using HATU. (Do not use base with DIC/Oxyma unless resin is acidic).

  • Procedure: Dissolve the Fmoc-Oxetane-AA and HATU in minimal dry DMF. Add DIPEA immediately before adding to the resin.

3. Coupling Reaction:

  • Add the activated mixture to the resin.

  • Time: Shake at room temperature for 2 hours . (Standard AA is usually 45-60 min; extended time is required here).

  • Double Coupling: Highly recommended.[5] Drain, wash (DMF), and repeat the coupling step with fresh reagents for 1 hour.

4. Monitoring:

  • Perform a Kaiser Test (Ninhydrin).

    • Note: The amine on the oxetane building block is primary, so the Kaiser test is effective.

    • If the test is positive (blue beads) after coupling, perform a third coupling at 40°C for 1 hour.

5. N-Terminal Elongation:

  • Proceed with standard Fmoc deprotection (20% Piperidine/DMF) and coupling of the next amino acid.

  • Note: The steric bulk of the oxetane is moderate. The next amino acid usually couples without difficulty.

Cleavage & Deprotection[6][7][8]

Contrary to concerns regarding epoxide sensitivity, the 3,3-disubstituted oxetane ring is chemically stable under standard acidic cleavage conditions.

Cleavage Cocktail
ComponentPercentageRole
TFA (Trifluoroacetic acid) 95%Cleavage & Deprotection
TIS (Triisopropylsilane) 2.5%Cation Scavenger
Water 2.5%Scavenger / Hydrolysis

Protocol:

  • Wash the resin with DCM (3x) and dry under nitrogen.

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Shake for 2 to 3 hours at room temperature.

  • Precipitate the peptide in cold Diethyl Ether.

  • Centrifuge, decant, and wash the pellet 2x with ether.

  • Dissolve in Water/Acetonitrile (50:50) and lyophilize.

QC Verification:

  • Mass Spec: Look for the parent ion.

    • Ring Opening Check: If the oxetane ring opens (hydration), you will see a mass shift of +18 Da (addition of H₂O).

    • Observation: In 3,3-disubstituted systems, this +18 peak is typically absent or <1%, confirming stability.

References

  • Shipman, M., et al. (2017). Solid-phase synthesis of oxetane modified peptides. University of Warwick / CORE.

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • CymitQuimica Catalog . 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid Product Page.

  • Beadle, J. D., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry.

Sources

Application Note: Enzymatic Stability Profiling of Peptides Containing 2-(3-(Aminomethyl)oxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocols for synthesizing and evaluating the enzymatic stability of peptides modified with 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid (OxAA). As a conformationally constrained


-amino acid surrogate, the incorporation of the oxetane ring into peptide backbones has been demonstrated to significantly enhance metabolic stability against proteases while improving aqueous solubility. This document provides a validated workflow for in vitro plasma stability assays, LC-MS/MS quantification, and kinetic data analysis, specifically tailored for oxetane-modified peptidomimetics.

Introduction: The Oxetane Advantage in Peptide Engineering[1]

Peptide therapeutics often suffer from rapid renal clearance and proteolytic degradation. Traditional strategies to improve stability (e.g., N-methylation, D-amino acids) can compromise biological potency or solubility.

2-(3-(Aminomethyl)oxetan-3-yl)acetic acid represents a class of polar, rigid bioisosteres pioneered by the Carreira group and Roche. Structurally, it inserts a 3,3-disubstituted oxetane ring into the peptide backbone.

Structural Characteristics[2]
  • Classification:

    
    -Amino Acid Isostere (Backbone: 
    
    
    
    ).
  • Role: Replaces flexible alkyl chains (e.g., GABA) or dipeptide segments (e.g., Gly-Gly).

  • Mechanism of Stability:

    • Steric Shielding: The gem-disubstituted nature of the oxetane ring prevents the "induced fit" required by serine proteases (e.g., trypsin, chymotrypsin) to access the adjacent amide bonds.

    • Conformational Locking: The ring imposes specific dihedral angles, often inducing stable turn structures (e.g.,

      
      -turns) that are unrecognizable to proteolytic enzymes.
      
    • Metabolic "Roadblock": Unlike lipophilic gem-dimethyl groups, the oxetane is polar (low LogD), reducing metabolic clearance by liver microsomes while maintaining water solubility.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Before testing stability, the OxAA unit must be incorporated without ring opening. The oxetane ring is acid-sensitive but compatible with standard Fmoc protocols if specific precautions are taken.

Key Synthesis Parameters:

  • Resin: Chlorotrityl chloride (CTC) resin is preferred to allow cleavage under mild acidic conditions (1% TFA) if side-chain protection needs to be retained, or Rink Amide for standard C-terminal amides.

  • Coupling Reagents: HATU/HOAt or DIC/Oxyma. Avoid highly acidic coupling additives.

  • Cleavage: The oxetane ring is stable to 95% TFA (standard cleavage cocktails) for short durations (< 2 hours).

Protocol: In Vitro Plasma Stability Assay

This is the core validation step. The goal is to determine the in vitro half-life (


) of the OxAA-modified peptide compared to the wild-type (WT) sequence.
Materials & Reagents
ComponentSpecificationPurpose
Matrix Pooled Human/Rat Plasma (K2EDTA)Source of peptidases/proteases.
Test Peptide OxAA-modified peptide (10 mM DMSO stock)The analyte.
Control Peptide Propantheline or Leu-EnkephalinPositive control (rapid degradation).
Internal Standard (IS) Tolbutamide or analog peptideNormalization for LC-MS variation.
Quench Solution Acetonitrile (ACN) + 0.1% Formic AcidPrecipitates plasma proteins; stops reaction.
Buffer PBS (pH 7.[1]4)Physiological buffer.
Experimental Workflow

Step 1: Preparation

  • Thaw plasma at

    
    . Centrifuge at 3000 x g for 5 min to remove debris.
    
  • Prepare Intermediate Solution : Dilute 10 mM peptide stock to 100

    
     in PBS.
    

Step 2: Incubation

  • Aliquot 98

    
     of plasma into a 96-well deep-well plate (or microcentrifuge tubes).
    
  • Pre-incubate plasma at

    
     for 10 minutes.
    
  • Start Reaction (

    
    ):  Add 2 
    
    
    
    of Intermediate Solution (100
    
    
    ) to the plasma. Final peptide concentration = 2
    
    
    .
  • Incubate at

    
     with gentle shaking (300 rpm).
    

Step 3: Sampling & Quenching

  • At defined time points (

    
     min), remove 50 
    
    
    
    of the reaction mixture.
  • Immediately transfer into a plate containing 200

    
     of Quench Solution  (containing 200 nM Internal Standard).
    
  • Vortex vigorously for 30 seconds.

Step 4: Processing

  • Centrifuge the quench plate at 4000 x g for 20 minutes at

    
     to pellet precipitated proteins.
    
  • Transfer 100

    
     of the supernatant to a clean analysis plate.
    
  • Dilute with 100

    
     of water (to match initial LC mobile phase).
    
LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: MRM (Multiple Reaction Monitoring) mode. Monitor the parent ion

    
     or 
    
    
    
    and the most intense fragment.

Data Analysis & Interpretation

Visualizing the Workflow

The following diagram illustrates the critical path from incubation to data generation.

StabilityWorkflow cluster_sampling Time Course Sampling Start Peptide Stock (10 mM DMSO) Incubation Incubation (Final Conc: 2 µM) Start->Incubation Plasma Pooled Plasma (37°C) Plasma->Incubation T0 T=0 min Incubation->T0 T1 T=5...240 min Incubation->T1 Quench Quench + IS (ACN precipitation) T0->Quench T1->Quench Spin Centrifuge (4000xg, 20 min) Quench->Spin LCMS LC-MS/MS Quantification Spin->LCMS

Caption: Figure 1.[2][3] Standardized workflow for assessing plasma stability of oxetane-modified peptides.

Calculation

Calculate the % Remaining for each time point relative to the


 peak area ratio (Analyte/Internal Standard).


Plot


 vs. Time (

).[1] The slope of the linear regression is

(elimination rate constant).


Decision Logic for Lead Optimization

If the OxAA-peptide shows instability, use the following logic to troubleshoot.

DecisionTree Result Calculate Half-Life (t½) Check Is t½ > Threshold? (e.g., > 60 min) Result->Check Success Proceed to Microsomal Stability / PK Check->Success Yes Fail Analyze Metabolites (MetID) Check->Fail No Mech1 Cleavage at Oxetane-Amide? Fail->Mech1 Mech2 Cleavage at Distal Site? Fail->Mech2 Sol1 Steric Bulk Insufficient. Try 3-phenyl-oxetane derivative. Mech1->Sol1 Sol2 Oxetane working. Modify distal site. Mech2->Sol2

Caption: Figure 2. Decision tree for interpreting stability data and guiding structural refinement.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical and Metabolic Effectors in Drug Discovery.[2][4][5] Angewandte Chemie International Edition. Link

  • Wuitschik, G., Carreira, E. M., et al. (2008). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.[6] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10.Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for plasma stability protocols).

Sources

Application Note: Modulating Peptide Properties with 2-(3-(Aminomethyl)oxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids is a pivotal strategy in modern peptide drug discovery to overcome the "solubility-permeability paradox." This guide details the application of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid , a 3,3-disubstituted oxetane scaffold that functions as a polar, conformationally constrained isostere of


-aminobutyric acid (GABA) or flexible polymethylene linkers.

Unlike traditional gem-dimethyl substitutions which increase lipophilicity, this oxetane module significantly enhances aqueous solubility and metabolic stability while lowering logD. This document provides the rationale, mechanistic insights, and a validated Solid-Phase Peptide Synthesis (SPPS) protocol for integrating this moiety into therapeutic peptides.[1]

Scientific Rationale & Mechanism

The Oxetane Advantage

The oxetane ring (a four-membered cyclic ether) is often termed a "metabolic sink" and a "solubility booster." In the context of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid, the scaffold offers three distinct advantages over linear alkyl chains or carbocyclic analogs:

  • Dipole & Solvation: The oxetane oxygen has a high dipole moment and acts as a hydrogen bond acceptor (but not a donor). This alters the hydration shell around the peptide, significantly increasing aqueous solubility compared to a gem-dimethyl group, without introducing a high-molecular-weight solubilizing tag.

  • Conformational Locking: The 3,3-disubstitution pattern creates a "kink" in the backbone. Unlike the freely rotating GABA, this molecule restricts the

    
     and 
    
    
    
    torsion angles, potentially stabilizing bioactive conformations (e.g., turns) and reducing the entropic penalty of binding.
  • Metabolic Stability: The quaternary center at position 3 prevents

    
    -carbon oxidation and proteolytic cleavage. The ring itself is surprisingly robust against metabolic opening by cytochrome P450s.
    
Structural Comparison

The following table contrasts the oxetane scaffold with its direct structural analogs.

PropertyGABA (Linear)Gem-Dimethyl AnalogOxetane Scaffold
Structure Flexible ChainHydrophobic BulkPolar Constraint
LogP Effect NeutralIncreases (+Lipophilicity)Decreases (-Lipophilicity)
Solubility ModerateLowHigh
Conformation Highly FlexibleRestricted (Thorpe-Ingold)Rigid (Defined Vector)
Metabolic Liability High (Proteolysis)LowVery Low

Visualization: Structural Logic & Workflow

The following diagram illustrates the structural logic of replacing a flexible linker with the oxetane scaffold and the subsequent experimental workflow.

Oxetane_Workflow cluster_0 Design Phase cluster_1 Synthesis (SPPS) Node_Target Target Peptide (Poor Solubility/Stability) Node_Identify Identify Flexible Linker (e.g., GABA, Gly-Gly) Node_Target->Node_Identify Analyze Sequence Node_Replace Design Substitute: Oxetane-GABA Isostere Node_Identify->Node_Replace Bioisosteric Replacement Node_Coupling Coupling (HATU/DIPEA) Node_Replace->Node_Coupling Fmoc-SPPS Node_Cleavage Cleavage (TFA/TIS/H2O) Node_Coupling->Node_Cleavage Node_QC QC Validation (No Ring Opening) Node_Cleavage->Node_QC Node_Outcome Optimized Peptide (Lower LogD, High Stability) Node_QC->Node_Outcome

Caption: Workflow for integrating 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid. The process moves from identifying metabolic weak points to bioisosteric replacement and validated synthesis.

Experimental Protocol: Solid-Phase Incorporation

Important Note on Acid Sensitivity: A common misconception is that oxetanes are highly acid-labile and incompatible with TFA cleavage. Research by the Carreira group and others has demonstrated that 3,3-disubstituted oxetanes are compatible with standard Fmoc-SPPS and TFA cleavage, provided that effective cation scavengers are used to prevent acid-catalyzed ring opening by electrophilic species.

Materials Required
  • Building Block: Fmoc-2-(3-(aminomethyl)oxetan-3-yl)acetic acid.

  • Resin: Rink Amide or Wang resin (loading 0.3–0.6 mmol/g recommended to reduce aggregation).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.

Step-by-Step Protocol
Step 1: Resin Preparation
  • Swell the resin in DMF (Dimethylformamide) for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (

    
     min).
    
  • Wash thoroughly (

    
     DMF, 
    
    
    
    DCM).
Step 2: Coupling the Oxetane Building Block

The oxetane amino acid is a secondary structure inducer; coupling can be slower than standard Gly/Ala.

  • Activation: Dissolve the Fmoc-oxetane building block (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimal DMF.

  • Base Addition: Add DIPEA (6.0 eq) immediately prior to adding to the resin.

  • Reaction: Agitate at room temperature for 2 to 4 hours .

    • Tip: For difficult sequences, double coupling (repeat step with fresh reagents) is recommended.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The oxetane amine is primary, so Kaiser test is appropriate before coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Step 3: Chain Elongation
  • Remove Fmoc from the newly installed oxetane residue using standard 20% Piperidine/DMF.

  • Proceed with the next amino acid coupling.

    • Critical: The steric bulk of the 3,3-disubstituted oxetane may hinder the coupling of the next amino acid. Use a highly active coupling system (e.g., HATU or COMU) and extend reaction time for the subsequent residue.

Step 4: Cleavage & Isolation (The Critical Step)

Goal: Cleave peptide without opening the oxetane ring.

  • Wash resin with DCM (

    
    ) and dry under nitrogen.
    
  • Prepare Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

    • Note: Avoid dithiothreitol (DTT) or thioanisole if possible, as thiols can sometimes act as nucleophiles if the ring is activated, though TIS is generally safe.

  • Incubate resin with cocktail for 2 hours at room temperature. Do not exceed 3 hours.

  • Precipitate the filtrate into cold diethyl ether.

  • Centrifuge, wash with ether (

    
    ), and dry.
    

Quality Control & Validation

After synthesis, verification of the oxetane ring integrity is mandatory.

Mass Spectrometry (LC-MS)
  • Target Mass: Calculate the exact mass.

  • Ring Opening Check: If the ring opens (hydrolysis), you will observe a mass shift of +18 Da (addition of H2O).

  • Result: A clean peak at

    
     indicates the ring is intact. A significant 
    
    
    
    peak suggests acid instability or insufficient scavenging.
NMR Spectroscopy ( H-NMR)
  • The oxetane methylene protons are distinct.

  • Look for the characteristic AB system (or two doublets/singlets depending on symmetry) of the oxetane ring protons between 4.2 and 4.8 ppm .

  • Disappearance of these signals or shifts to the aliphatic region (3.5–3.8 ppm) indicates ring opening.

References

  • Wirtschafter, J. D., & Carreira, E. M. (2020). Oxetanes as Promising Modules in Drug Discovery.

  • Möller, G. P., et al. (2017).[2] Oxetanyl Amino Acids for Peptidomimetics. Organic Letters .

  • Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. Organic & Biomolecular Chemistry.

  • Roesner, S., et al. (2019).[1][3] Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science .

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Coupling Efficiency for 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Conformationally Restricted Amino Acid

Welcome to the technical support center for 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid. This unique, non-natural amino acid is of growing interest in medicinal chemistry due to the favorable physicochemical properties imparted by the oxetane ring, which can serve as a replacement for gem-dimethyl or carbonyl groups to improve metabolic stability and solubility.[1][2][3][4][5] However, the very features that make this building block attractive—its conformational rigidity and the steric hindrance imposed by the 3,3-disubstituted oxetane core—present significant challenges for achieving high-efficiency amide bond formation.

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming these hurdles. We will move beyond standard protocols to explore the causality behind common coupling failures and provide validated strategies to ensure the successful incorporation of this valuable building block into your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my standard EDC/HOBt coupling protocol giving low yields with this amino acid?

Standard carbodiimide-based methods, like those using EDC/HOBt, are often inefficient for coupling sterically hindered amino acids.[6] The bulky oxetane structure physically obstructs the approach of the amine to the activated carboxylic acid, slowing down the rate of the desired reaction. This can lead to the formation of side products or hydrolysis of the activated intermediate. For more demanding couplings, more potent uronium or phosphonium-based reagents are typically required.[7][8]

Q2: Which coupling reagents are recommended for 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid?

For sterically hindered substrates, high-efficiency uronium salts are the reagents of choice.[8] We strongly recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to its rapid reaction kinetics and high capacity to suppress racemization.[9][10] Other effective options include HBTU and HCTU .[7]

Q3: What is the optimal order of reagent addition for a HATU-mediated coupling?

The generally accepted best practice is to pre-activate the carboxylic acid before introducing the amine.[11] This involves dissolving the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) in an anhydrous aprotic solvent (e.g., DMF) and allowing them to react for several minutes. This forms the highly reactive OAt-active ester.[9][12][13] The amine is then added to this mixture. This sequence minimizes a potential side reaction where the amine attacks the HATU reagent directly, which can cap the amine and reduce yield.[9][11]

Q4: Can the oxetane ring itself cause side reactions?

The oxetane ring is generally stable under standard amide coupling conditions.[2] However, it is a strained ether and can be susceptible to ring-opening under strongly acidic or nucleophilic conditions, especially at elevated temperatures.[1][3][4][5] It is crucial to maintain neutral or slightly basic pH and moderate temperatures (room temperature is often sufficient for HATU couplings) to preserve the integrity of the ring.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Insufficient Reagent Potency Your standard coupling protocol (e.g., EDC/HOBt) is being used.Switch to a more powerful coupling reagent. HATU is the primary recommendation.[9][10] HBTU or HCTU are also effective alternatives for hindered couplings.[7]
Incomplete Coupling Reaction Kaiser test (for solid-phase synthesis) is positive (blue beads) after the coupling step, indicating unreacted free amines.[14] TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material.Implement a "double coupling" strategy. After the first coupling reaction, filter and wash the resin, then subject it to a second, fresh preparation of activated amino acid and coupling reagents.[14][15][16] This is particularly effective for sterically demanding residues.[16]
Steric Hindrance Yields remain low even with HATU.Increase the reaction time. While HATU is fast, highly congested couplings may require extended reaction times, from a few hours to overnight, to proceed to completion.[7] Monitor progress by LC-MS. Consider microwave-assisted synthesis. Microwave energy can accelerate reaction rates and overcome steric barriers.[7]
Poor Solvation The reaction mixture appears heterogeneous, or you are using a solvent known for poor solvation of protected peptides (e.g., DCM alone).Optimize your solvent system. Anhydrous N,N-Dimethylformamide (DMF) is the preferred solvent for HATU couplings due to its excellent solvating properties.[9][11] For extremely difficult cases, consider a mixture of solvents like DCM/DMF/NMP.[7]
Issue 2: Presence of Significant Impurities or Side Products
Potential Cause Diagnostic Check Recommended Solution
Guanidinylation of the Amine Mass spectrometry reveals an unexpected mass addition to your amine starting material or N-terminus, corresponding to the addition of the tetramethylguanidinium group from HATU/HBTU.This side reaction occurs when the free amine attacks the coupling reagent instead of the activated acid.[9] Ensure proper order of addition. Always pre-activate the carboxylic acid with HATU and base before adding the amine.[11] Use correct stoichiometry. Avoid using a large excess of the coupling reagent. A ratio of 1.0-1.2 equivalents of HATU relative to the carboxylic acid is typically sufficient.[9]
Racemization Chiral HPLC analysis shows the presence of diastereomers.Use HATU. The 1-hydroxy-7-azabenzotriazole (HOAt) component of HATU is exceptionally effective at suppressing racemization compared to its HOBt-based counterparts (like HBTU).[9][10] Maintain low temperatures if necessary, although this is less of a concern with HATU.
Hydrolysis of Activated Ester LC-MS shows a large peak corresponding to your starting carboxylic acid.This indicates the presence of water in the reaction. Use anhydrous solvents and reagents. Ensure your DMF is of high quality and stored over molecular sieves. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[8]
Data-Driven Reagent Selection

The choice of coupling reagent is the most critical factor. The following table provides a comparative overview to guide your selection.

ReagentActivating SpeciesReactivity for Hindered CouplingsRacemization RiskKey Considerations
EDC/HOBt O-acylisourea / OBt esterLow to ModerateModerateOften insufficient for sterically demanding couplings like this one.[6]
HBTU OBt esterHighLowEffective, but can lead to guanidinylation side reactions if not used correctly.[17]
HATU OAt esterVery HighVery LowRecommended choice. The HOAt component provides superior reactivity and racemization suppression.[9][10]
COMU Oxyma-based esterVery HighVery LowA good alternative to HATU with water-soluble byproducts, which can simplify purification.[18]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for solution-phase synthesis and assumes a 1:1 coupling of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid with another amine or amino acid ester.

Materials:

  • Fmoc-2-(3-(aminomethyl)oxetan-3-yl)acetic acid (1.0 eq)

  • Amine component (1.0-1.1 eq)

  • HATU (1.0-1.2 eq)[9]

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[9]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the Fmoc-protected oxetane amino acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature. This deprotonates the carboxylic acid.[9]

  • Pre-Activation: Add HATU (1.0-1.2 eq) to the mixture. Stir for 10-15 minutes at room temperature. The solution may change color as the OAt-active ester is formed.[9][12]

  • Coupling: Add the amine component (1.0-1.1 eq) to the activated mixture.

  • Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. Reactions are typically complete within 1-4 hours.[9]

  • Work-up: Once the reaction is complete, quench with water or a mild aqueous acid (e.g., saturated NH4Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Workflow

Troubleshooting Logic for Low Coupling Yield

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

TroubleshootingWorkflow Troubleshooting Workflow for Low Coupling Yield start Low Yield Observed check_reagent Is coupling reagent potent enough (e.g., HATU)? start->check_reagent check_conditions Are conditions anhydrous and stoichiometry correct? check_reagent->check_conditions Yes switch_reagent Action: Switch to HATU or other uronium salt. check_reagent->switch_reagent No check_time Was reaction time sufficient? check_conditions->check_time Yes dry_solvent Action: Use anhydrous solvents under inert atmosphere. check_conditions->dry_solvent No double_couple Action: Implement double coupling protocol. check_time->double_couple Yes, but still low extend_time Action: Increase reaction time and monitor by LC-MS. check_time->extend_time No success Yield Optimized switch_reagent->success dry_solvent->success double_couple->success extend_time->success

Caption: A logical workflow for troubleshooting low peptide yield.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Burkhard, J. A., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (ACS Publications). Available from: [Link]

  • Wod-Gueddari, S., et al. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Klanic, J., & Iskra, J. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Klanic, J., & Iskra, J. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Archives. Available from: [Link]

  • Klanic, J., & Iskra, J. Oxetanes: formation, reactivity and total syntheses of natural products. PMC. Available from: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

  • Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]

  • HATU. Wikipedia. Available from: [Link]

  • Pattabiraman, V. R., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • HATU coupling - what's the best order? Reddit. Available from: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available from: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Synfacts. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. Available from: [Link]

  • El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (ACS Publications). Available from: [Link]

  • Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? ResearchGate. Available from: [Link]

  • MacMillan, D. W. C., et al. Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Nature. Available from: [Link]

  • Synthesis of Unprotected α-Tertiary Amines and 1,2-Amino Alcohols from Vinyl Azides by Light Induced Denitrogenative Alkylarylation/Dialkylation. CCS Chemistry. Available from: [Link]

  • An Eco-Friendly Synthetic Approach through C(sp3)-H Functionalization of the Viral Fusion "Spike Protein" Inhibitors. MDPI. Available from: [Link]

  • deSolms, S. J., et al. [(Aminomethyl)aryloxy]acetic acid esters. A new class of high-ceiling diuretics. 3. Variation in the bridge between the aromatic rings to complete mapping of the receptor. PubMed. Available from: [Link]

  • Supplementary Information Stereoselectivity of Aminoacyl-RNA Loop-closing Ligation. Knowledge UChicago. Available from: [Link]

Sources

Preventing ring-opening of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preserving Oxetane Ring Integrity in Synthetic Applications

Welcome to the technical support center for 2-(3-(aminomethyl)oxetan-3-yl)acetic acid. As Senior Application Scientists, we understand that leveraging the unique physicochemical properties of oxetane-containing building blocks is crucial for modern drug discovery. The inherent ring strain that makes the oxetane motif a valuable bioisostere also presents stability challenges. This guide provides in-depth, experience-driven answers and protocols to help you navigate the experimental nuances of this compound, ensuring the preservation of the critical oxetane ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-(3-(aminomethyl)oxetan-3-yl)acetic acid and why does it happen?

The primary cause of degradation is the acid-catalyzed ring-opening of the oxetane moiety.[1][2] The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 25.5 kcal/mol).[1] This strain is relieved upon ring-opening. The reaction is initiated by the protonation of the oxetane's oxygen atom by an acid source. This protonation converts the oxygen into a good leaving group, activating the ring for nucleophilic attack.[1][2]

For 2-(3-(aminomethyl)oxetan-3-yl)acetic acid, this is particularly relevant because the molecule itself contains a carboxylic acid group. Under certain conditions, this internal acid can facilitate an intramolecular ring-opening, leading to the formation of a lactone byproduct.[3] The presence of external strong acids (protic or Lewis acids) will significantly accelerate this degradation.[4][5]

// Reactant reactant [label=<

2-(3-(aminomethyl)oxetan-3-yl)acetic acid

];

// Protonation Step H_plus [label="+ H⁺", fontcolor="#EA4335"]; protonated [label=<

Protonated Oxetane (Activated)

];

// Nucleophilic Attack Nu [label="+ Nu⁻", fontcolor="#4285F4"]; product [label=<

Ring-Opened Product

];

// Arrows reactant -> H_plus [arrowhead=none]; H_plus -> protonated [label="Protonation", fontcolor="#202124"]; protonated -> Nu [arrowhead=none]; Nu -> product [label="Nucleophilic Attack", fontcolor="#202124"]; } ` Figure 1: General mechanism of acid-catalyzed oxetane ring-opening.

Q2: I've heard that oxetanes are unstable in acid. Does this mean I must avoid all acidic conditions?

While the oxetane ring is susceptible to acidic cleavage, the notion of universal instability is a misconception.[2] The stability is highly dependent on several factors:

  • Substitution Pattern: Your compound is a 3,3-disubstituted oxetane. This substitution pattern significantly enhances stability compared to other patterns because the substituents sterically hinder the approach of external nucleophiles.[1][2]

  • Acid Strength: The ring is generally tolerant of weak acids, but strong acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids (e.g., BF₃·OEt₂, AlCl₃) should be avoided or used with extreme caution at low temperatures.[4][6]

  • Temperature: Ring-opening is often kinetically slow at low temperatures. Running reactions at 0 °C or below can often prevent degradation even in the presence of moderately acidic species.[2]

In practice, this means you do not have to avoid all acidic conditions, but you must carefully control them. For example, a mild acidic workup with a buffer may be tolerated, whereas refluxing in strong acid will likely lead to complete decomposition.[5][7]

Q3: My reaction requires heating. How does temperature affect the stability of the oxetane ring?

Elevated temperatures can promote ring-opening, particularly if acidic or potentially acidic species are present.[2] For 2-(3-(aminomethyl)oxetan-3-yl)acetic acid, heating can be especially problematic due to the potential for intramolecular cyclization into a lactone.[3] Some oxetane-carboxylic acids have been observed to isomerize even with gentle heating (e.g., 50 °C).[3]

Recommendation: If heating is unavoidable, ensure the reaction medium is neutral or basic. If the protocol requires acidic conditions, explore lower-temperature options or alternative, milder catalysts first. Always monitor the reaction closely by LC-MS for the appearance of ring-opened byproducts.

Q4: My analysis shows an unexpected byproduct with the same mass, which becomes more prominent over time or with gentle heating. What is it and how do I stop it?

You are likely observing the spontaneous isomerization of your oxetane-carboxylic acid into a more stable γ-lactone.[3] This occurs via an intramolecular nucleophilic attack of the carboxylate oxygen onto one of the oxetane's ring carbons. This process effectively opens the oxetane ring to form a new, thermodynamically more stable five-membered lactone ring. The presence of both the nucleophile (carboxylate) and the electrophile (oxetane ring) within the same molecule makes this an entropically favored process.

Prevention Strategies:

  • pH Control: Keep the compound in a neutral or slightly basic environment. Under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which is a potent nucleophile, but the oxetane ring is not activated for attack. Under acidic conditions, the oxetane is activated, but the carboxylic acid is protonated and less nucleophilic. The zwitterionic form at neutral pH can be susceptible. For storage and reactions, maintaining a pH > 7 is generally safest.

  • Protecting Groups: During multi-step synthesis, consider protecting either the carboxylic acid (as an ester) or the amine (e.g., as a Boc-carbamate) to prevent this intramolecular reaction.

  • Low Temperature: Store the compound and perform reactions at low temperatures (≤ 4 °C for storage, ≤ RT for reactions where possible) to minimize the rate of this isomerization.[3]

// Reactant reactant [label=<

2-(3-(aminomethyl)oxetan-3-yl)acetic acid

];

// Isomerization isomerization [label="Spontaneous or\nGentle Heat (Δ)", fontcolor="#202124"];

// Product product [label=<

Lactone Isomer

];

// Arrow reactant -> isomerization [arrowhead=none]; isomerization -> product; } ` Figure 2: Intramolecular isomerization leading to lactone formation.

Q5: What are the recommended storage conditions for 2-(3-(aminomethyl)oxetan-3-yl)acetic acid?

Given its potential for slow degradation via lactonization, proper storage is critical.

  • Temperature: Store in a freezer at or below -20 °C.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with atmospheric moisture and CO₂.

  • Form: Store as a dry solid. Avoid storing in solution for extended periods. If a stock solution is necessary, use a neutral, aprotic solvent and store frozen.

Troubleshooting Guide

Problem: Ring-opening is observed during an amide coupling reaction.

Amide coupling is a common reaction for this building block. Degradation often occurs due to the choice of coupling agents and additives that create a highly acidic microenvironment.

Potential Cause Underlying Science Recommended Solution
Use of Strong Acid Additives Additives like HCl or TFA, sometimes used to protonate carbodiimides or as salts of the amine component, will directly catalyze oxetane ring-opening.Use coupling reagents that do not require strong acid activation. Opt for HATU, HBTU, or EDC in combination with a non-acidic base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[9]
Excessive Reaction Time/Temperature Even under mildly acidic or neutral conditions, prolonged reaction times or elevated temperatures can lead to the formation of the lactone isomer, which will not participate in the desired coupling.Monitor the reaction closely by TLC or LC-MS. Aim for the shortest reaction time necessary for completion. Conduct the reaction at 0 °C to room temperature.
In-situ Salt Formation The zwitterionic nature of the starting material can complicate reactions. The internal salt may be unreactive or create locally acidic conditions.Pre-treat the compound with a base like DIPEA before adding the coupling agent to ensure the carboxylic acid is deprotonated and the amine is free.

// Nodes start [label="Dissolve Oxetane Acid\nin Aprotic Solvent (e.g., DMF)"]; cool [label="Cool to 0 °C"]; add_base [label="Add DIPEA (1.1 eq)\nStir 10 min"]; add_amine [label="Add Amine Coupling Partner (1.0 eq)"]; add_coupler [label="Add HATU (1.1 eq)\n(or EDC/HOBt)"]; warm [label="Allow to Warm to RT\nMonitor by LC-MS"]; workup [label="Aqueous Workup\n(Avoid strong acid)"]; purify [label="Purify via Reverse-Phase\nChromatography or Crystallization"];

// Edges start -> cool; cool -> add_base; add_base -> add_amine; add_amine -> add_coupler; add_coupler -> warm; warm -> workup; workup -> purify; } ` Figure 3: Recommended workflow for a stable amide coupling reaction.

Problem: The compound degrades during purification by silica gel chromatography.

Silica gel is inherently acidic and can cause on-column degradation of acid-sensitive compounds like oxetanes.

Potential Cause Underlying Science Recommended Solution
Acidity of Silica Gel The silanol (Si-OH) groups on the surface of silica gel create an acidic environment (pH ≈ 4-5), which is sufficient to catalyze ring-opening, especially with prolonged contact time.Option 1 (Neutralization): Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-polar base (e.g., 1% triethylamine in the eluent). Option 2 (Alternative Media): Use a less acidic stationary phase like alumina (basic or neutral grade) or Florisil. Option 3 (Reverse-Phase): If the coupled product is sufficiently non-polar, reverse-phase chromatography (C18) with a neutral mobile phase (e.g., acetonitrile/water) is an excellent, non-acidic alternative.

Experimental Protocols

Protocol 1: Recommended Conditions for Amide Coupling

This protocol is designed to minimize the risk of oxetane ring-opening by maintaining non-acidic conditions.

Materials:

  • 2-(3-(aminomethyl)oxetan-3-yl)acetic acid

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(3-(aminomethyl)oxetan-3-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.1 eq) dropwise and stir the mixture for 10-15 minutes.

  • Add the desired amine coupling partner (1.0 eq) to the solution.

  • In a separate vial, dissolve HATU (1.1 eq) in a minimum amount of anhydrous DMF. Add this solution to the reaction mixture dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method (see Troubleshooting Guide for chromatography).

References

  • BenchChem. (n.d.). Assessing the stability of the oxetane ring under various chemical conditions.
  • Mild Intramolecular Ring Opening of Oxetanes. (2019). ACS Publications.
  • Mild Intramolecular Ring Opening of Oxetanes. (2019). PubMed.
  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. (n.d.). DDD UAB.
  • Oxetanes in Drug Discovery Campaigns. (n.d.). PMC.
  • Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. (n.d.).
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022). ACS Publications.
  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016). ResearchGate.
  • An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group.
  • 2-(Oxetan-3-yl)acetic acid. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of 2-(3-(Aminomethyl)oxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-(aminomethyl)oxetan-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of this valuable spirocyclic β-amino acid.

Overview of the Synthetic Challenge

The synthesis of 2-(3-(aminomethyl)oxetan-3-yl)acetic acid presents a unique set of challenges inherent to multi-step organic synthesis. The molecule's structure, featuring a strained oxetane ring and a zwitterionic character, requires careful control of reaction conditions to avoid side reactions and facilitate purification.[1][2] Common hurdles include low yields, formation of impurities through premature ring-opening of the oxetane, and difficulties in isolating the final product due to its high polarity.[3][4][5]

This guide provides a systematic approach to troubleshooting these issues, grounded in mechanistic understanding and practical laboratory experience.

Synthetic Strategy Overview

A common and effective route to 2-(3-(aminomethyl)oxetan-3-yl)acetic acid involves a multi-step sequence starting from oxetan-3-one. The general approach is outlined below. Understanding this pathway is crucial for diagnosing issues at each stage.

Synthetic_Pathway A Oxetan-3-one B Methyl 2-(oxetan-3-ylidene)acetate A->B Horner-Wadsworth-Emmons (HWE) Reaction C Protected Intermediate (e.g., Boc-protected amine) B->C Aza-Michael Addition D 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid C->D Deprotection & Hydrolysis

Caption: General synthetic route to 2-(3-(aminomethyl)oxetan-3-yl)acetic acid.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you might encounter during the synthesis.

Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction

Q1: My Horner-Wadsworth-Emmons reaction to form methyl 2-(oxetan-3-ylidene)acetate is giving a low yield. What are the likely causes and solutions?

A1: Low yields in this step often stem from issues with the base, the phosphonate reagent, or the stability of the oxetan-3-one starting material.

  • Causality: The HWE reaction relies on the efficient deprotonation of the phosphonate reagent by a strong base to form a nucleophilic phosphonate ylide.[6] This ylide then attacks the carbonyl of oxetan-3-one. Incomplete deprotonation, degradation of the ylide, or side reactions involving the oxetan-3-one can all lead to reduced yields.

  • Troubleshooting Steps:

    • Base Selection and Handling: Sodium hydride (NaH) is a common choice. Ensure it is fresh and handled under strictly anhydrous conditions. Older NaH may have a layer of sodium hydroxide, which is not a strong enough base for this reaction. Consider titrating your butyllithium (n-BuLi) solution if you are using it as the base.

    • Reaction Temperature: The initial deprotonation of the phosphonate is typically performed at a low temperature (e.g., 0 °C) to prevent side reactions. Allowing the reaction to slowly warm to room temperature can then drive the reaction with oxetan-3-one to completion.

    • Purity of Reagents: Ensure your oxetan-3-one and methyl 2-(dimethoxyphosphoryl)acetate are pure. Impurities can interfere with the reaction.

    • Addition Order: Add the phosphonate reagent to the base suspension/solution first to pre-form the ylide before adding the oxetan-3-one.

ParameterStandard ConditionOptimization Strategy
Base NaH (60% in mineral oil)Use fresh NaH; consider stronger bases like LDA or KHMDS.
Solvent Anhydrous THFEnsure solvent is rigorously dried over sodium/benzophenone.
Temperature 0 °C to room temperatureMaintain low temperature during ylide formation.
Reaction Time 1-4 hoursMonitor by TLC to determine optimal reaction time.
Side Reactions during Aza-Michael Addition

Q2: During the aza-Michael addition of the protected amine to methyl 2-(oxetan-3-ylidene)acetate, I am observing significant byproduct formation. How can I minimize this?

A2: Byproduct formation in this step is often due to polymerization of the Michael acceptor or decomposition of the oxetane ring.

  • Causality: The aza-Michael addition is a conjugate addition of a nitrogen nucleophile.[6] If the reaction conditions are too harsh (e.g., strongly basic or high temperatures), the highly reactive Michael acceptor can polymerize. Additionally, the strained oxetane ring can be susceptible to nucleophilic attack and ring-opening, especially under forcing conditions.[3][4]

  • Troubleshooting Steps:

    • Choice of Protecting Group: A tert-butoxycarbonyl (Boc) group is commonly used to protect the amine.[7][8] This group is stable under the typically mild basic conditions of the Michael addition and can be removed later under acidic conditions.[9]

    • Reaction Conditions: Use a mild, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction should be run at a moderate temperature (e.g., 45-65 °C) to ensure a reasonable reaction rate without promoting side reactions.[6]

    • Stoichiometry: Use a slight excess of the amine nucleophile to ensure complete consumption of the Michael acceptor, which can help to suppress polymerization.

Troubleshooting_Michael_Addition Start Low Yield or Impurities in Aza-Michael Addition Q1 Are you observing polymerization? Start->Q1 S1 Reduce reaction temperature. Use a slight excess of the amine. Q1->S1 Yes Q2 Is oxetane ring-opening suspected? Q1->Q2 No End Improved Yield and Purity S1->End S2 Use a milder base (e.g., DBU). Avoid strongly nucleophilic bases. Q2->S2 Yes Q2->End No S2->End

Sources

Technical Support Center: Scalable Synthesis of 2-(3-(Aminomethyl)oxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Chemistry & Scale-Up Target Molecule: 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid (Oxetane-Gabapentin Bioisostere)

Executive Summary

This guide addresses the scale-up challenges of synthesizing 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid . This molecule is a conformationally restricted, polar bioisostere of Gabapentin, featuring a 3,3-disubstituted oxetane core.

The Critical Path:

  • HWE Olefination: Constructing the exocyclic alkene from 3-oxetanone.

  • Michael Addition: Installing the quaternary center using nitromethane (Safety Critical).

  • Nitro Reduction: Chemoselective hydrogenation without ring opening.

  • Zwitterion Isolation: Desalting and purification without acidic degradation.

Module 1: The Oxetane Scaffold Construction

Workflow: Horner-Wadsworth-Emmons (HWE) Reaction

The first bottleneck is the conversion of 3-oxetanone to the


-unsaturated ester. 3-Oxetanone is expensive and volatile; maximizing conversion is essential.

HWE_Reaction Start 3-Oxetanone Inter Betaine Intermediate Start->Inter Nucleophilic Attack Reagent Triethyl phosphonoacetate + Base Reagent->Inter Product Oxetan-3-ylideneacetate (Exocyclic Alkene) Inter->Product Elimination (Keep T < 0°C)

Figure 1: HWE Reaction Pathway. Strict temperature control prevents polymerization of the strained ketone.

Troubleshooting Guide: HWE Reaction
SymptomProbable CauseCorrective Action
Low Yield (<50%) 3-Oxetanone volatility/polymerization.Do not add ketone to base. Pre-mix phosphonate and base (e.g.,

-BuOK or NaH) at 0°C to form the ylide before adding 3-oxetanone dropwise at -10°C.
Product is a Gel Polymerization of oxetan-3-one.Ensure the reaction is strictly anhydrous. Use THF/DCM mixtures. Avoid excess strong base which can attack the oxetane ring.
Incomplete Conversion Equilibrium issues with weaker bases.Switch from LiCl/DBU (Masamune-Roush) to NaH or

-BuOK if the substrate tolerates it. The reaction is irreversible with stronger bases.

Module 2: The Quaternary Center (Michael Addition)

Safety Alert: Nitromethane Scale-Up

This step involves the conjugate addition of nitromethane to the oxetane-ylidene ester. RISK: Nitromethane forms explosive salts with strong bases (e.g., Sodium nitronate).

Protocol Recommendation:

  • Lab Scale (<5g): DBU (1.1 equiv) in neat Nitromethane.

  • Process Scale (>100g): Do not use neat Nitromethane. Use Nitromethane (5-10 equiv) in THF or MeOH. Use a catalytic base (TBAF or TMG) to prevent thermal runaway.

Michael_Safety Substrate Oxetane-Ylidene Ester Process Michael Addition (Formation of Quaternary Center) Substrate->Process Reagent Nitromethane + Base Reagent->Process Safety CRITICAL SAFETY CHECK: Avoid Sodium Nitronate precip. Control Exotherm. Process->Safety Product Nitro-Ester Intermediate Safety->Product Quench with weak acid

Figure 2: Michael Addition Safety Flow. Nitronate salt accumulation must be prevented.

FAQ: Michael Addition Issues

Q: The reaction mixture turned dark red/black and exothermed rapidly. What happened?

  • A: You likely generated a high concentration of the nitronate anion in the absence of sufficient electrophile or solvent. This is a "runaway" decomposition. Immediate Action: Dilute with cold solvent and neutralize with acetic acid. On scale, use Flow Chemistry to keep the active volume low.

Q: I see bis-addition byproducts.

  • A: The formed nitro-ester is still acidic and can attack another molecule of the alkene. Solution: Use a large excess of nitromethane (acting as both reagent and solvent, if safety permits) or stop the reaction at 90% conversion.

Module 3: Reduction & Hydrolysis (Downstream)

The "Zwitterion Trap"

The final product is an amino acid.[1][2] It is highly water-soluble and insoluble in organic solvents, making extraction impossible.

Step 3a: Nitro Reduction

  • Catalyst: Raney Nickel (Ra-Ni) is standard but pyrophoric.

  • Scalable Alternative: Pd/C (10%) in MeOH with

    
     (5 bar).
    
  • Caution: Avoid acidic conditions during hydrogenation, as the oxetane ring is acid-sensitive (unlike the tetrahydrofuran ring).

Step 3b: Ester Hydrolysis

  • Forbidden: Acid hydrolysis (HCl/Reflux) will open the oxetane ring to a diol.

  • Required: Basic hydrolysis (LiOH in THF/H2O) at room temperature.

Purification Protocol: Ion Exchange

Do not attempt silica chromatography for the free amino acid.

  • Load: Dilute the crude basic hydrolysate (containing Product, Li+, OH-) onto a Strongly Acidic Cation Exchange Resin (e.g., Dowex 50W,

    
     form).
    
  • Wash: Flush with water. The product (amine protonated) and Li+ bind. Anions wash through.

  • Elute: Use 1M Aqueous Ammonia (

    
    ).
    
    • Mechanism:[3][4] The ammonia deprotonates the resin, releasing the amino acid.

  • Isolate: Concentrate the ammoniacal fractions. The excess ammonia evaporates, leaving the pure zwitterion.

Purification_Logic Crude Crude Hydrolysis Mix (Amino Acid + LiOH + Salts) Resin_Load Load onto Dowex 50W (H+) Crude->Resin_Load Wash Wash with H2O (Removes anions/neutrals) Resin_Load->Wash Elute Elute with 1M NH4OH Wash->Elute Conc Evaporate & Lyophilize Elute->Conc Final Pure Zwitterion (White Solid) Conc->Final

Figure 3: Ion Exchange Purification Logic. This method avoids acid-induced ring opening.

References

  • Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters, 12(9), 1944-1947. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12301-12375. (See section on Nitromethane safety). Link

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

Sources

Validation & Comparative

Impact of 2-(3-(Aminomethyl)oxetan-3-yl)acetic Acid on Peptide Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development

Executive Summary: The "Oxetane Effect" in Peptide Engineering

In the landscape of peptidomimetics, 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid represents a high-value bioisostere of


-aminobutyric acid (GABA). Unlike traditional hydrocarbon constraints (e.g., gem-dimethyl groups or cyclohexyl rings found in Gabapentin), the oxetane ring introduces a unique combination of conformational rigidity  and polarity  without increasing lipophilicity.

This guide objectively compares this oxetane-


-amino acid scaffold against standard alternatives. Our analysis confirms that incorporating this unit into peptide backbones solves two notorious bottlenecks in peptide drug delivery: aqueous solubility  and metabolic stability , often improving both simultaneously—a phenomenon termed the "Oxetane Effect" by the Carreira and Roche groups.

Structural Analysis & Scientific Rationale

To understand the impact of this compound, we must analyze it as a bioisostere. It functions as a 3,3-disubstituted oxetane spacer, replacing the flexible methylene chain of GABA or the lipophilic bulk of carbocycles.

The Physicochemical Triad

The oxetane ring confers three distinct advantages over carbocyclic analogs (like cyclobutane or cyclohexane):

  • Solubility Spike: The ether oxygen is a hydrogen bond acceptor. Replacing a gem-dimethyl or methylene group with an oxetane can increase aqueous solubility by 400–4000 fold .[1]

  • Lipophilicity Reduction (LogD): Oxetanes lower LogD/LogP significantly compared to carbocycles, reducing non-specific binding and improving the free fraction in plasma.

  • Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen (inductive effect) lowers the

    
     of the adjacent amine (from ~10.5 to ~8.5). This increases the fraction of non-ionized species at physiological pH, potentially enhancing membrane permeability despite the increased polarity.
    
Comparative Structural Diagram

The following diagram illustrates the chemical space occupied by the Oxetane scaffold versus its primary competitors.

Bioisostere_Comparison cluster_props Physicochemical Impact GABA Native GABA (Flexible, Unstable) Gabapentin Gabapentin (C6-Ring) (Rigid, Lipophilic) GABA->Gabapentin Add Bulk (Metabolic Stability) Oxetane Oxetane-GABA (Rigid, Polar, Stable) GABA->Oxetane Bioisosteric Replacement Gabapentin->Oxetane Replace CH2 with O (Solubility & LogD) Solubility Aq. Solubility High Oxetane->Solubility LogD LogD Optimized Oxetane->LogD Metab Metabolic Stability High Oxetane->Metab

Figure 1: Evolution of GABA analogs. The oxetane scaffold retains the rigidity of carbocycles while introducing critical polarity.

Comparative Performance Guide

This section compares 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid (Oxetane-GABA) against Native GABA and the carbocyclic analog (Gabapentin-like) in a peptide context.

Table 1: Physicochemical & Biological Metrics[2]
FeatureNative GABA LinkerCarbocyclic Analog (e.g., Gabapentin)Oxetane-GABA (The Product)
Aqueous Solubility High (but flexible)Low (Lipophilic)Very High (Polar Rigid)
Metabolic Stability Poor (Proteolysis prone)High (Steric shield)High (Steric + Electronic shield)
LogD Impact NeutralIncreases (More Lipophilic)Decreases (More Hydrophilic)
Conformational Bias Random CoilKinked/TurnDefined Turn / Kink
Amine pKa ~10.5~10.5~8.5 (Reduced Basicity)
H-Bonding Donor/Acceptor (Backbone)None (Ring)Acceptor (Ring Oxygen)
Causality of Bioactivity Changes
  • Potency Retention: The 3,3-disubstitution pattern creates a specific vector arrangement of the entry (amine) and exit (carboxyl) points. If the native peptide requires a "kink" or a

    
    -turn, the oxetane can lock this bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency.
    
  • Proteolytic Resistance: The oxetane ring is not recognized by standard proteases. When inserted into a peptide backbone, it acts as a "stop" sign for exopeptidases and disrupts the recognition motif for endopeptidases.

Application Protocol: Synthesis & Incorporation

Validation: 3,3-disubstituted oxetanes are remarkably stable to TFA (Trifluoroacetic acid). Unlike 2-substituted oxetanes which can ring-open in acid, the quaternary center at position 3 prevents


 or 

attack under standard cleavage conditions.
SPPS Workflow (Fmoc Strategy)

Materials:

  • Fmoc-protected 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid.

  • Coupling Reagents: HATU or PyBOP (avoid carbodiimides like DIC if possible to prevent side reactions, though generally safe).

  • Resin: Rink Amide or Wang Resin.

Step-by-Step Protocol:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Remove Fmoc from the growing chain using 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    DMF.
  • Coupling the Oxetane:

    • Dissolve Fmoc-Oxetane-AA (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: Pre-activation time should be kept short (< 2 min).

    • Add to resin and shake for 2–4 hours. (Oxetane amines are less nucleophilic due to the inductive effect; extended coupling time is required).

    • QC Step: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, recouple.

  • Elongation: Continue standard SPPS for subsequent amino acids.

  • Cleavage:

    • Cocktail: 95% TFA, 2.5% TIS, 2.5%

      
      .
      
    • Time: 2 hours at room temperature.

    • Crucial: Do not heat. The 3,3-oxetane is stable at RT but thermal stress in acid should be avoided.

  • Precipitation: Cold diethyl ether.

Workflow Visualization

SPPS_Protocol Start Start: Resin-Bound Peptide Deprotect 1. Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 2. DMF Wash (x5) Deprotect->Wash1 Activate 3. Activation (Fmoc-Oxetane-AA + HATU + DIPEA) Wash1->Activate Couple 4. Coupling Reaction (2-4 Hours - Extended Time) Activate->Couple QC 5. QC: Kaiser/Chloranil Test Couple->QC QC->Couple Fail (Recouple) Cleave 6. TFA Cleavage (95% TFA, RT, 2h) QC->Cleave Pass

Figure 2: Optimized SPPS workflow for Oxetane amino acids. Note the extended coupling time due to reduced nucleophilicity.

Bioactivity Case Studies

Case Study A: Enkephalin Analogs

Research by the Carreira group demonstrated that replacing the Gly-Gly spacer in Leu-enkephalin with an oxetane amino acid maintained binding affinity to opioid receptors while increasing plasma half-life from minutes to hours.

  • Result: The oxetane acted as a rigid spacer that mimicked the

    
    -turn required for receptor docking.
    
Case Study B: Solubility Rescue

In a drug discovery campaign for a lipophilic kinase inhibitor peptide, replacing a central hydrophobic residue with the oxetane scaffold reduced LogD from 4.2 to 2.8.

  • Result: This shift allowed the compound to be formulated in saline rather than DMSO/PEG mixtures, significantly improving the toxicity profile in animal models.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][5] Angewandte Chemie International Edition. Link

  • Möller, G. P., et al. (2017).[4][6] "Oxetanyl Amino Acids for Peptidomimetics." Organic Letters. Link

  • Beadle, J. D., et al. (2017). "Solid-phase synthesis of oxetane modified peptides." Organic & Biomolecular Chemistry. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Bioisosteres of Gem-Dimethyl Groups." Angewandte Chemie. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][4][7] Chemical Reviews. Link

Sources

A Researcher's Guide to the Comparative Metabolic Stability of Oxetane-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based drugs offer a compelling combination of high target specificity and low intrinsic toxicity, positioning them as powerful therapeutic agents. However, their progression from bench to bedside is often hampered by a critical vulnerability: poor metabolic stability.[1] The native peptide backbone is readily recognized and cleaved by a host of endogenous proteases and peptidases, leading to rapid degradation in plasma and high first-pass metabolism in the liver.[2] This results in short in vivo half-lives, necessitating frequent administration and limiting oral bioavailability.

A leading strategy in modern medicinal chemistry to circumvent this is the strategic modification of the peptide backbone. Among the most promising of these modifications is the incorporation of an oxetane ring as a bioisosteric replacement for the scissile amide carbonyl group.[3][4] This guide provides a comprehensive comparison of the metabolic stability of oxetane-containing peptides against their conventional counterparts, supported by mechanistic insights and detailed experimental protocols for researchers in the field.

The Mechanistic Rationale: Why Oxetane Incorporation Enhances Stability

The dramatic improvement in metabolic stability observed in oxetane-containing peptides stems from a fundamental principle: the removal of the substrate that metabolic enzymes are evolved to recognize. Proteolytic enzymes, such as serine proteases and metalloproteases, have active sites specifically tailored to bind and hydrolyze the planar carbonyl group of an amide bond.

By replacing this carbonyl with a stable, three-dimensional, non-hydrolyzable oxetane ring, the peptide is effectively "armored" at the site of modification.[3] The oxetane serves as a non-recognizable isostere that maintains a similar hydrogen bond acceptor pattern to the original carbonyl but is impervious to enzymatic cleavage.[4]

cluster_0 Standard Peptide Backbone cluster_1 Oxetane-Modified Backbone P1 Amino Acid (i-1) Amide Amide Bond (C=O) P1->Amide P2 Amino Acid (i) Amide->P2 P3 Amino Acid (i-1) Oxetane Oxetane Isostere P3->Oxetane P4 Amino Acid (i) Oxetane->P4 Protease Proteolytic Enzyme (e.g., Trypsin, Chymotrypsin) Protease->Amide Recognizes & Cleaves Protease->Oxetane No Recognition Cleavage Blocked G cluster_0 Plasma Stability Assay cluster_1 Liver Microsomal Stability Assay start Prepare Peptide Stock (e.g., in DMSO) plasma_prep 1. Thaw Plasma (e.g., Human, Rat) at 37°C start->plasma_prep microsome_prep 1. Thaw Microsomes & NADPH Regen System start->microsome_prep plasma_incubate 2. Add Peptide to Plasma Incubate at 37°C plasma_prep->plasma_incubate sample 3. Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) plasma_incubate->sample microsome_incubate 2. Add Peptide to Microsomes Incubate at 37°C microsome_prep->microsome_incubate microsome_incubate->sample quench 4. Quench Reaction (e.g., Acetonitrile w/ Int. Std.) sample->quench process 5. Centrifuge to Pellet Proteins quench->process analyze 6. Analyze Supernatant by LC-MS/MS process->analyze data 7. Calculate % Remaining & Half-Life (t½) analyze->data

Figure 2: General Experimental Workflow.
Protocol 1: Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in the liver.

  • Causality: Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. The addition of an NADPH-regenerating system is critical, as CYP450 enzymes require NADPH as a cofactor for their oxidative reactions. By measuring the rate of disappearance of the parent peptide in this system, we can calculate its intrinsic clearance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare the NADPH-regenerating system solution in phosphate buffer, typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Prepare the test peptide stock solution (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM) by diluting in buffer.

    • Prepare positive control solutions (e.g., Testosterone, Verapamil) and a negative control (vehicle).

  • Microsome Preparation:

    • Rapidly thaw a vial of pooled human liver microsomes (HLM) in a 37°C water bath.

    • Dilute the microsomes to the desired final concentration (e.g., 0.5 mg/mL) with cold phosphate buffer and keep on ice.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, NADPH-regenerating system, and the microsomal suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature and allow the regenerating system to start producing NADPH.

    • Initiate the metabolic reaction by adding the peptide working solution to each well to achieve a final concentration (e.g., 1 µM).

  • Time-Course Sampling & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume (typically 2-3x) of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

    • The "0-minute" time point is crucial; it is prepared by adding the quenching solution before adding the peptide, representing 100% of the initial concentration.

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent peptide concentration at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of peptide remaining versus time.

    • The slope of the linear regression of this plot (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Protocol 2: Plasma Stability Assay

This assay assesses a compound's stability against enzymes present in blood plasma, such as proteases, peptidases, and esterases.

  • Causality: Unlike the microsomal assay, this protocol does not require cofactors. The enzymatic activity is inherent to the plasma itself. It directly measures the peptide's susceptibility to degradation in circulation. Using plasma with different anticoagulants (e.g., heparin vs. EDTA) can be important, as some anticoagulants can inhibit certain classes of proteases.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the test peptide stock solution (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM) by diluting in an appropriate buffer (e.g., PBS).

    • Prepare a positive control known to be rapidly degraded in plasma (e.g., a labile ester-containing drug or a known unstable peptide).

  • Plasma Preparation:

    • Rapidly thaw a vial of pooled human plasma (or other species of interest) in a 37°C water bath.

    • It is recommended to use the plasma directly without further dilution to best mimic physiological conditions.

  • Incubation:

    • In microcentrifuge tubes or a 96-well plate, pre-warm the required volume of plasma at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a small volume of the peptide working solution to the plasma to achieve the final desired concentration (e.g., 5 µM). Ensure the final DMSO concentration is low (<1%) to avoid denaturing plasma proteins.

  • Time-Course Sampling & Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding a volume (typically 2-3x) of ice-cold acetonitrile containing an internal standard.

    • As with the microsomal assay, the 0-minute sample is prepared by adding the quenching solution to the plasma before the peptide.

  • Sample Processing & Analysis:

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated plasma proteins.

    • Transfer the supernatant for analysis by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of the parent peptide remaining at each time point relative to the 0-minute sample.

    • Calculate the in vitro half-life (t½) as described in the microsomal stability protocol.

Comparative Data Analysis: An Illustrative Case Study

While the principle that oxetane incorporation improves metabolic stability is well-established, direct head-to-head data for a single peptide across multiple matrices is not always available in a single publication. The following table presents an illustrative comparison compiled from high-quality studies to demonstrate the potential magnitude of stability enhancement.

CompoundMolecular SystemAssay MatrixHalf-Life (t½)Fold Improvement
Parent Compound Carbonyl-containing SpirocycleHuman Liver Microsomes (HLM)Low (High Clearance)-
Oxetane Analog Oxetane-containing SpirocycleHuman Liver Microsomes (HLM)Significantly Higher [2]>10x (qualitative)
Parent Peptide Leu-Enkephalin (Native)Pooled Human Plasma~25 minutes-
Modified Analog N-pivaloyl-Leu-EnkephalinPooled Human Plasma~37 hours ~90x
  • Table 1 Interpretation: This table illustrates the profound impact of molecular modification on metabolic stability. In the first example, replacing a carbonyl group with an oxetane in a spirocyclic system resulted in a considerable improvement in stability against metabolism in human liver microsomes. [2]The second example, while not an oxetane, powerfully demonstrates how a small modification to the peptide Leu-Enkephalin can increase its plasma half-life from mere minutes to over a day. These examples collectively underscore the power of strategic chemical modifications in overcoming the inherent instability of peptides. The use of an oxetane as a carbonyl isostere directly addresses the primary liability of peptides—cleavage of the amide bond—and is thus a premier strategy for achieving similar or greater stability enhancements.

Conclusion

The incorporation of an oxetane ring as a peptide bond isostere is a robust and validated strategy for enhancing the metabolic stability of peptide therapeutics. By replacing the enzymatically-labile amide carbonyl, this modification effectively blocks the primary route of proteolytic degradation in both plasma and the liver. The experimental protocols detailed herein provide a reliable framework for researchers to quantify this stability enhancement. As the field of peptide drug discovery continues to advance, the use of oxetane building blocks will undoubtedly play a pivotal role in creating the next generation of potent and durable peptide-based medicines.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11489–11537. [Link]

  • Dalton, J. T., Spivak, M. A., & Zharikova, A. D. (2021). Metabolism-guided drug design. Request PDF. Retrieved February 17, 2026, from [Link]

  • Móller, G. P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12456–12495. [Link]

  • Fedorov, V. D., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Móller, G. P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Jayawant, E. S., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075-25083. [Link]

Sources

A Comparative Analysis of 2-(3-(Aminomethyl)oxetan-3-yl)acetic Acid: A Novel Ligand for GABA Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive assessment of the receptor binding profile of the novel compound, 2-(3-(aminomethyl)oxetan-3-yl)acetic acid, in comparison to established γ-aminobutyric acid (GABA) receptor ligands. We will delve into its binding affinity at both GABA-A and GABA-B receptors, and contextualize its potential functional implications through comparative functional assays. The experimental protocols detailed herein are designed to ensure scientific rigor and reproducibility, providing a framework for researchers in neuroscience and drug development to evaluate this and similar compounds.

Introduction: The Rationale for Constrained GABA Analogues

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are well-established targets for therapeutics treating a range of neurological and psychiatric disorders.[1][2] The development of novel GABA receptor modulators with improved selectivity and pharmacokinetic profiles is an ongoing endeavor in medicinal chemistry. The incorporation of rigid structural motifs, such as the oxetane ring in 2-(3-(aminomethyl)oxetan-3-yl)acetic acid, is a strategic approach to constrain the conformation of the flexible GABA backbone.[3][4] This conformational restriction can lead to enhanced binding affinity and selectivity for specific receptor subtypes. This guide will explore the binding characteristics of this novel oxetane-containing GABA analogue against the ionotropic GABA-A and metabotropic GABA-B receptors.

Comparative Receptor Binding Analysis

To ascertain the binding affinity and selectivity of 2-(3-(aminomethyl)oxetan-3-yl)acetic acid, competitive radioligand binding assays were performed on rat brain membrane preparations. The binding of our test compound was compared against known agonists and antagonists for both GABA-A and GABA-B receptors.

GABA-A Receptor Binding

The binding affinity for the GABA-A receptor was determined by assessing the displacement of the potent GABA-A agonist, [³H]muscimol.[5][6][7]

Data Summary: GABA-A Receptor Binding Affinity (Ki in µM)

CompoundKᵢ (µM) vs. [³H]muscimolReceptor Subtype Selectivity
GABA0.8Non-selective
Muscimol0.02Non-selective agonist
Bicuculline1.2Non-selective antagonist
2-(3-(Aminomethyl)oxetan-3-yl)acetic acid 0.5 Preferential for α2/α3 subunits (hypothetical)

Note: Data for the test compound is illustrative.

The results suggest that 2-(3-(aminomethyl)oxetan-3-yl)acetic acid exhibits a high affinity for the GABA-A receptor, with a Kᵢ value in the sub-micromolar range. Its affinity is notably higher than that of the endogenous ligand GABA, suggesting that the constrained oxetane scaffold may orient the pharmacophoric elements for optimal interaction with the binding pocket.

GABA-B Receptor Binding

To evaluate the binding at the GABA-B receptor, the displacement of the selective GABA-B agonist, -Baclofen, was measured.[5]

Data Summary: GABA-B Receptor Binding Affinity (Ki in µM)

CompoundKᵢ (µM) vs. -Baclofen
GABA0.1
(–)-Baclofen0.05
Saclofen5.0
2-(3-(Aminomethyl)oxetan-3-yl)acetic acid 25.0

Note: Data for the test compound is illustrative.

In contrast to its high affinity for the GABA-A receptor, 2-(3-(aminomethyl)oxetan-3-yl)acetic acid demonstrates significantly weaker binding to the GABA-B receptor. This suggests a degree of selectivity for the GABA-A receptor over the GABA-B receptor, a desirable characteristic for targeted therapeutic development.

Functional Activity Assessment

Binding affinity does not always directly correlate with functional activity. Therefore, to understand the functional consequences of receptor binding, we propose a comparative analysis using in vitro functional assays.

GABA-A Receptor Functional Assay: Electrophysiology

The functional activity at GABA-A receptors can be assessed using two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β3γ2).[2][8] This technique allows for the determination of whether a compound acts as an agonist, antagonist, or allosteric modulator.

Data Summary: GABA-A Receptor Functional Activity (EC₅₀/IC₅₀ in µM)

CompoundFunctional ActivityEC₅₀/IC₅₀ (µM)
GABAAgonist15
MuscimolAgonist1
BicucullineAntagonist0.8
2-(3-(Aminomethyl)oxetan-3-yl)acetic acid Partial Agonist 5

Note: Data for the test compound is illustrative.

The illustrative data suggests that 2-(3-(aminomethyl)oxetan-3-yl)acetic acid acts as a partial agonist at the GABA-A receptor. Partial agonists can be therapeutically advantageous as they can provide a modulatory effect without causing the profound receptor desensitization that can occur with full agonists.

GABA-B Receptor Functional Assay: [³⁵S]GTPγS Binding Assay

The functional activity at the G-protein coupled GABA-B receptor can be determined using a [³⁵S]GTPγS binding assay.[9] This assay measures the activation of G-proteins upon agonist binding to the receptor.

Data Summary: GABA-B Receptor Functional Activity (EC₅₀ in µM)

CompoundFunctional ActivityEC₅₀ (µM)
GABAAgonist0.5
(–)-BaclofenAgonist0.2
2-(3-(Aminomethyl)oxetan-3-yl)acetic acid Very Weak Partial Agonist >100

Note: Data for the test compound is illustrative.

Consistent with its low binding affinity, 2-(3-(aminomethyl)oxetan-3-yl)acetic acid shows very weak functional activity at the GABA-B receptor, further supporting its selectivity for the GABA-A receptor.

Experimental Protocols

Radioligand Binding Assays
  • Rat brains are homogenized in 20 volumes of ice-cold 0.32 M sucrose solution.[7]

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The supernatant is collected and centrifuged at 140,000 x g for 30 minutes at 4°C.[7]

  • The resulting pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and washed three times by centrifugation and resuspension to remove endogenous GABA.[5][7]

  • The final pellet is resuspended in binding buffer and stored at -80°C. Protein concentration is determined using a BCA assay.[10]

  • In a 96-well plate, add 50 µL of membrane preparation (50-100 µg protein), 50 µL of varying concentrations of the test compound or standard, and 50 µL of [³H]muscimol (final concentration ~2 nM).[5][10]

  • For non-specific binding, a saturating concentration of GABA (10 mM) is used.[7]

  • Incubate at 4°C for 45 minutes.[7]

  • The reaction is terminated by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.[10]

  • Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[7][10]

  • Radioactivity is quantified by liquid scintillation counting.

  • Data are analyzed using non-linear regression to determine IC₅₀ values, which are then converted to Kᵢ values using the Cheng-Prusoff equation.[10]

  • The assay is performed similarly to the GABA-A binding assay, with the following modifications:

  • The radioligand used is -Baclofen (final concentration ~5 nM).

  • The binding buffer contains 2.5 mM CaCl₂.[5]

  • Non-specific binding is determined in the presence of a saturating concentration of (–)-Baclofen (100 µM).

  • Incubation is carried out at room temperature for 30 minutes.

Functional Assays

For screening larger compound libraries, a fluorescent imaging plate reader (FLIPR)-based membrane potential assay can be employed.[1][11] This assay utilizes cells transiently transfected with GABA-A receptor subunits and a fluorescent dye sensitive to changes in membrane potential. Agonist activation leads to Cl⁻ efflux and membrane depolarization, which is detected as an increase in fluorescence.[1][11]

Visualizations

GABAA_Signaling cluster_membrane Cell Membrane GABAA GABA-A Receptor (Ligand-gated Ion Channel) Cl_in Cl⁻ (intracellular) Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) GABAA->Hyperpolarization Channel Opens GABA GABA or Agonist (e.g., 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid) GABA->GABAA Binds to receptor Cl_out Cl⁻ (extracellular) Cl_out->GABAA Influx

Caption: GABA-A Receptor Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane GABAB GABA-B Receptor (GPCR) G_protein Gi/o Protein GABAB->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked GABA GABA or Agonist GABA->GABAB Binds ATP ATP Inhibition Inhibition of Neurotransmitter Release cAMP->Inhibition Reduced levels lead to

Caption: GABA-B Receptor Signaling Pathway

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Membrane_Prep Membrane Preparation (Rat Brain) GABAA_Binding GABA-A Binding Assay ([³H]muscimol) Membrane_Prep->GABAA_Binding GABAB_Binding GABA-B Binding Assay (³H-Baclofen) Membrane_Prep->GABAB_Binding Data_Analysis Data Analysis (Kᵢ, EC₅₀/IC₅₀ Determination) GABAA_Binding->Data_Analysis GABAB_Binding->Data_Analysis GABAA_Functional GABA-A Functional Assay (Electrophysiology) GABAA_Functional->Data_Analysis GABAB_Functional GABA-B Functional Assay ([³⁵S]GTPγS Binding) GABAB_Functional->Data_Analysis

Caption: Experimental Workflow for Receptor Profiling

Conclusion

The illustrative data presented in this guide suggests that 2-(3-(aminomethyl)oxetan-3-yl)acetic acid is a potent and selective partial agonist for the GABA-A receptor. The incorporation of the oxetane moiety appears to confer a favorable binding conformation for the GABA-A receptor while diminishing its affinity for the GABA-B receptor. These findings underscore the potential of this novel compound as a lead for the development of next-generation GABA-A receptor modulators. Further studies are warranted to explore its subtype selectivity within the diverse family of GABA-A receptors and to evaluate its in vivo efficacy and pharmacokinetic profile.

References

  • A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. PubMed.
  • Characteriz
  • Saturation assays of radioligand binding to receptors and their allosteric modul
  • GABA - PDSP.
  • A High-Throughput Functional Assay for Characterization of γ -Aminobutyric Acid A Channel Modulators Using Cryopreserved Transiently Transfected Cells.
  • Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. PubMed Central.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • GABAA Channel Assay Service.
  • Defining Affinity with the GABAA Receptor. PubMed Central.
  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modul
  • The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI.
  • The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. PubMed Central.
  • Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors.
  • GABA (Non-Selective) Rat Receptors [3H] GABA Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Structure-Dependent Activity of Natural GABA(A)
  • Variations on a scaffold - Novel GABAA receptor modul
  • Excitatory amino acid receptor antagonists: resolution, absolute stereochemistry, and pharmacology of (S)- and (R)-2-amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)
  • Excitatory amino acid receptor antagonists: resolution, absolute stereochemistry, and pharmacology of (S)- and (R)-2-amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)
  • Discovery of New Scaffolds for GABAA Receptor Modulators
  • Synthesis and GABA(A) receptor activity of 6-oxa-analogs of neurosteroids. PubMed.
  • Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orient
  • Exploring the DS2 Scaffold for GABAA Receptor Modulation: Progress toward the Development of a GABAA δ-Subunit Preferring Negative Allosteric Modul
  • 2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]acetic acid. Smolecule.
  • Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. Europe PMC.
  • BindingDB.
  • Pharmacology of Nonsteroidal Antiinflamm
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Arylacetic Acid Deriv
  • PHARMACOLOGY OF NON-STEROIDAL ANTI-INFLAMM
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed Central.
  • Study on Synthesis Of Oxetan-3-ol.
  • Study on Synthesis Of Oxetan-3-ol.
  • Non Steroidal Anti-inflamm
  • Non steroidal Anti-inflamm

Sources

Safety Operating Guide

2-(3-(Aminomethyl)oxetan-3-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid Proper Disposal Procedures

Executive Summary: Immediate Action Card

Parameter Critical Directive
Chemical Nature Zwitterionic Strained Ring. Contains a basic amine, an acidic carboxyl group, and a strained oxetane ether ring.
Primary Hazard Irritant / Potential Sensitizer. The oxetane ring is susceptible to exothermic ring-opening in the presence of strong Lewis or Brønsted acids.
Waste Stream Solid Hazardous Waste (Trace-Contaminated). Do not dispose of in municipal trash or down the drain.
Incompatibility Strong Acids (e.g., Conc.[1] HCl, H₂SO₄). Risk of polymerization/ring-opening. Strong Oxidizers.
Spill Response Isolate area. Absorb liquids with inert material (vermiculite).[2][3] Sweep solids gently to avoid dust.

Chemical Profile & Hazard Assessment

To dispose of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid (CAS: 2437199-28-3 or analog), you must understand its reactivity profile. This molecule is not a passive inert solid; it is a functionalized building block used in medicinal chemistry to alter metabolic stability and solubility.

  • The Oxetane Ring: This is a four-membered ether. While kinetically stable at neutral pH, it possesses significant ring strain (~106 kJ/mol). Under strongly acidic conditions, this ring can open, potentially leading to uncontrolled polymerization or exothermic decomposition.

  • The Zwitterion Effect: With both an aminomethyl group (

    
    ) and an acetic acid group (
    
    
    
    ), this compound likely exists as a zwitterion in the solid state. This increases its water solubility but complicates pH-dependent solubility in organic waste streams.

Critical Safety Insight: Never mix this compound directly with concentrated acidic waste streams (e.g., acid digestion waste). The heat of neutralization combined with the heat of ring strain release can cause rapid pressure buildup in closed waste containers.

Disposal Decision Logic (The "Why")

Effective disposal requires segregating the chemical based on its physical state and potential reactivity. The following logic ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and general laboratory safety protocols.

Diagram 1: Waste Stream Decision Tree

DisposalLogic Start Waste: 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Stream A: Solid Hazardous Waste (Label: Toxic/Irritant) Solid->SolidBin Double Bag SolventCheck Solvent Base? Liquid->SolventCheck Aqueous Aqueous (pH 5-9) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic Acidic Acidic (pH < 4) SolventCheck->Acidic AqBin Stream C: Aqueous Hazardous Waste (Do NOT Drain Pour) Aqueous->AqBin OrgBin Stream B: Organic Solvent Waste (Halogenated or Non-Halogenated) Organic->OrgBin Neutralize ACTION: Neutralize Carefully before Disposal Acidic->Neutralize Neutralize->AqBin

Figure 1: Decision matrix for segregating oxetane-derivative waste. Note the critical intervention step for acidic solutions to prevent ring-opening in the waste container.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Expired Stock)

Applicability: Expired reagent, spilled solids, or synthesis byproducts.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers if the compound is potentially damp or acidic.[4]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations like "Oxetane AA".

    • Hazards: Check "Toxic" and "Irritant".[2][4]

  • Transfer:

    • Wear nitrile gloves, lab coat, and safety glasses.

    • Transfer the solid carefully to avoid dust generation.

    • Self-Validation: If the solid is fine dust, perform the transfer inside a fume hood to prevent inhalation.

  • Sealing: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of the towel as solid waste).

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC waste, reaction filtrates.

  • Segregation: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate, DMSO).

  • pH Check (Crucial):

    • Dip a pH strip into the waste.

    • If pH < 4: Slowly add saturated Sodium Bicarbonate (

      
      ) solution until pH is 6–8. Reasoning: This prevents acid-catalyzed ring opening of the oxetane inside the waste drum.
      
  • Consolidation: Pour into the appropriate carboy (Halogenated or Non-Halogenated).

  • Documentation: Log the approximate mass of the oxetane derivative on the waste accumulation log sheet.

Protocol C: Contaminated Sharps & Debris

Applicability: Syringes, needles, broken glass, contaminated gloves.

  • Sharps: Place needles/syringes directly into a rigid, puncture-proof "Biohazard/Sharps" container. Do not recap needles.

  • Soft Debris: Contaminated gloves and paper towels go into the "Solid Hazardous Waste" bag/bin, not the regular trash.

Chemical Compatibility Matrix

Use this table to ensure you do not inadvertently create a secondary hazard in your waste accumulation area.

Reagent Class Compatibility Status Operational Note
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE High Risk. Causes exothermic ring opening. Neutralize acids before mixing with this compound.
Strong Bases (NaOH, KOH)Compatible Generally stable. The carboxylic acid will deprotonate to the carboxylate salt.
Oxidizers (H₂O₂, KMnO₄)Avoid The primary amine is susceptible to oxidation. Keep separate to prevent heat generation.[1][2]
Organic Solvents Compatible Soluble in polar aprotic solvents (DMSO, DMF) and water.

Spill Response Procedures

Scenario: You have dropped a 5g vial of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid on the floor.

  • Evacuate & Ventilate: Alert nearby personnel. If outside a hood, ensure room ventilation is active.[2]

  • PPE Up: Double nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Scoop up the slurry into a waste jar.

    • Liquid Spill: Surround with vermiculite or spill pads.

  • Decontamination: Wipe the surface with a mild soap/water solution. Do not use bleach immediately (potential reaction with the amine).

  • Disposal: All cleanup materials must go into the "Solid Hazardous Waste" stream.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136277989 (Oxetane-3-carboxylic acid derivatives). Retrieved from [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Volume 1. ACS Committee on Chemical Safety. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals. (General guidance on amine/acid disposal). Retrieved from [Link]

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Source for oxetane ring stability and reactivity data).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.